molecular formula C41H56N4O11 B15602347 25-Desacetyl Rifampicin-d3

25-Desacetyl Rifampicin-d3

Cat. No.: B15602347
M. Wt: 780.9 g/mol
InChI Key: KUJZTIJOBQNKDR-PRZSSPPUSA-N
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Description

25-Desacetyl Rifampicin-d3 is a useful research compound. Its molecular formula is C41H56N4O11 and its molecular weight is 780.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H56N4O11

Molecular Weight

780.9 g/mol

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10?,18-13+,21-12?,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1

InChI Key

KUJZTIJOBQNKDR-PRZSSPPUSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 25-Desacetyl Rifampicin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 25-Desacetyl Rifampicin-d3, a key deuterated metabolite of the front-line anti-tuberculosis drug, Rifampicin (B610482). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical method development.

Core Physicochemical Properties

This compound is a stable isotope-labeled version of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of Rifampicin.[1][2][3][4][5][6] The incorporation of deuterium (B1214612) atoms provides a valuable tool for pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous or non-labeled compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. Data for the non-deuterated form and the parent drug, Rifampicin, are included for comparative purposes where available.

PropertyThis compound25-Desacetyl RifampicinRifampicin
Molecular Formula C₄₁H₅₃D₃N₄O₁₁[1][7][8][9]C₄₁H₅₆N₄O₁₁[8][10][11]C₄₃H₅₈N₄O₁₂
Molecular Weight 783.92 g/mol [3][6][8][9][12]780.9 g/mol [8][10][11]822.94 g/mol
Appearance Reddish-orange to brown-orange solid[6]Off-white solid[11]Red to orange crystalline powder[3]
Melting Point >162°C (decomposes)[1]Not available183-188°C (decomposes)[13][14]
Solubility DMSO (10 mM)[12], Methanol[11]Slightly soluble in DMSO[5]Soluble in DMSO (~100 mg/mL), Chloroform (B151607) (349 mg/mL), Methanol (16 mg/mL); slightly soluble in water[13]
pKa Not experimentally determined; estimated to be similar to RifampicinNot experimentally determined; estimated to be similar to Rifampicin1.7 (4-hydroxyl), 7.9 (piperazine nitrogen) in water[3][13][14]
Purity >85% to >98%[2][7][8][11]≥95%[8]≥90%

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of experimental results. The following sections outline protocols commonly employed for compounds like this compound.

Determination of Solubility (Shake Flask Method)

The equilibrium solubility of rifamycin (B1679328) derivatives can be determined using the shake-flask method[9][15]:

  • Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 3 mL) of each buffer solution in separate glass vials.

  • Equilibration: Agitate the vials in a shaker incubator at a constant temperature (e.g., 37°C) and speed (e.g., 100 rpm) for 24 hours to ensure equilibrium is reached.

  • Sample Filtration: Filter the resulting suspensions using a suitable syringe filter (e.g., 0.2 µm) to remove undissolved solid.

  • Quantification: Dilute the filtered solutions appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard technique for the separation and quantification of Rifampicin and its metabolites.[1][2][6][16][17][18][19][20] The following provides a general protocol that can be adapted:

  • Chromatographic System: A standard HPLC system equipped with a UV or mass spectrometer detector.

  • Column: A reverse-phase C18 column is commonly used.[2][16]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M sodium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][20]

  • Flow Rate: Typically around 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength of approximately 254 nm or 337 nm, or mass spectrometry for higher sensitivity and specificity.[6][16]

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.

Synthesis of 25-Desacetyl Rifamycins (B7979662)

The general procedure for the synthesis of 25-desacetyl rifamycins involves the hydrolysis of the acetyl group from the parent compound[7]:

  • Reaction Setup: Suspend the parent 25-acetyl rifamycin compound in methanol.

  • Hydrolysis: Add a solution of sodium hydroxide (B78521) in water and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Acidification: Upon completion, acidify the reaction mixture with a suitable acid, such as citric acid or hydrochloric acid, to precipitate the product.

  • Extraction: Extract the product into an organic solvent like chloroform or ethyl acetate.

  • Purification: Dry the organic extract and evaporate the solvent. The crude product can be further purified by crystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography.

Spectral Data

While specific spectra for this compound are typically provided with the purchase of a reference standard, general characteristics can be inferred from the non-deuterated form and its parent compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of 25-Desacetyl Rifampicin is expected to show the absence of the characteristic carbonyl stretching band of the acetyl group, which is typically observed around 1710-1715 cm⁻¹ in the parent compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum will lack the singlet corresponding to the methyl protons of the acetyl group, which appears in the spectrum of Rifampicin.[7]

  • Mass Spectrometry: For quantitative analysis, specific mass transitions can be used. For a deuterated analog (d8), the transition m/z 757.5 > 95.1 has been reported for 25-desacetyl rifampicin.[2] For another deuterated version (d4), the transition m/z 749.3 > 399.1 is used.[21]

Metabolic Pathway and Logical Relationships

25-Desacetyl Rifampicin is the primary active metabolite of Rifampicin.[4][5] The metabolic conversion is a deacetylation reaction that occurs in the liver, catalyzed by the enzyme arylacetamide deacetylase.[3]

Rifampicin Metabolism Rifampicin Rifampicin Metabolite This compound Rifampicin->Metabolite Deacetylation Enzyme Arylacetamide Deacetylase (in Liver) Enzyme->Rifampicin

Caption: Metabolic conversion of Rifampicin to its active metabolite.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a biological matrix.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Urine) Extraction Extraction / Protein Precipitation BiologicalSample->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC Detection Mass Spectrometry Detection HPLC->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Experimental workflow for the analysis of this compound.

References

Technical Guide: 25-Desacetyl Rifampicin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin-d3, a key analytical standard in the research and development of the front-line anti-tuberculosis drug, Rifampicin. This document outlines its chemical properties, its role in bioanalytical methods, and the metabolic and mechanistic pathways of its parent compound.

Core Compound Data

This compound is the deuterated form of 25-Desacetyl Rifampicin, the primary and biologically active metabolite of Rifampicin. Its isotopic labeling makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and drug metabolism studies.

PropertyValue
CAS Number 2714485-01-3
Unlabeled CAS Number 16783-99-6
Molecular Formula C₄₁H₅₃D₃N₄O₁₁
Molecular Weight 783.92 g/mol
Appearance Reddish-orange to Brown-orange Solid
Storage Conditions 2-8°C or -20°C, protected from light, under an inert atmosphere.
Primary Application Labeled internal standard for the quantification of Rifampicin and its metabolites.

Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the liver, primarily through deacetylation, to form its major active metabolite, 25-Desacetyl Rifampicin. This process is catalyzed by esterase enzymes.

Rifampicin Metabolic Pathway Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin Rifampicin->Metabolite Deacetylation Enzyme Hepatic Esterases Enzyme->Rifampicin

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Mechanism of Action of Rifampicin

Rifampicin exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription. This inhibition ultimately prevents protein synthesis, leading to bacterial cell death.

Rifampicin Mechanism of Action cluster_bacterium Bacterial Cell Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase (RNAP) Rifampicin->RNAP Binds to β-subunit Transcription Transcription RNAP->Transcription Bacterial_Death Bacterial Cell Death RNAP->Bacterial_Death Inhibition of RNAP prevents protein synthesis DNA Bacterial DNA DNA->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Protein_Synthesis->Bacterial_Death Inhibition leads to

Caption: Inhibition of bacterial transcription by Rifampicin.

Experimental Protocol: Quantification of Rifampicin and 25-Desacetyl Rifampicin in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the simultaneous quantification of Rifampicin and its metabolite, 25-Desacetyl Rifampicin, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound serves as the internal standard (IS) to ensure accuracy.

Materials and Reagents
  • Rifampicin analytical standard

  • 25-Desacetyl Rifampicin analytical standard

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Ammonium formate

  • Human plasma (drug-free)

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifampicin, 25-Desacetyl Rifampicin, and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions of Rifampicin and 25-Desacetyl Rifampicin with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the primary stock solution of this compound with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Rifampicin, 25-Desacetyl Rifampicin, and this compound.

Data Analysis

Quantify the concentrations of Rifampicin and 25-Desacetyl Rifampicin in the unknown samples by constructing a calibration curve based on the peak area ratios of the analytes to the internal standard in the calibration standards.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Rifampicin and its metabolite in plasma samples.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound in Acetonitrile) Plasma->Add_IS Vortex Vortex (Protein Precipitation) Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Workflow for the bioanalysis of Rifampicin and its metabolite.

25-Desacetyl Rifampicin-d3 molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 25-Desacetyl Rifampicin-d3 For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, undergoes extensive metabolism in the body. Its primary and pharmacologically active metabolite is 25-Desacetyl Rifampicin.[1][2] This metabolite is formed through deacetylation, a process primarily occurring in the liver.[3] Understanding the pharmacokinetics and metabolic profile of Rifampicin and its metabolites is crucial for optimizing therapeutic regimens and managing drug interactions.

This compound is the deuterium-labeled form of this major metabolite. Stable isotope-labeled compounds like this are invaluable tools in drug development and clinical research.[4] Specifically, this compound serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise and accurate quantification of the unlabeled analyte in biological matrices.[5] This technical guide provides a comprehensive overview of the physicochemical properties, metabolic pathway, and analytical application of this compound.

Physicochemical Properties

The key physicochemical properties of 25-Desacetyl Rifampicin and its deuterated analog are summarized below. The addition of three deuterium (B1214612) atoms to the methyl group on the piperazinyl ring results in a nominal mass increase of 3 Da.

Property25-Desacetyl RifampicinThis compound
Molecular Formula C₄₁H₅₆N₄O₁₁[1][6]C₄₁H₅₃D₃N₄O₁₁[7][8][9]
Molecular Weight 780.9 g/mol [1][6][10][11][12]783.92 g/mol [4][7][9][13]
CAS Number 16783-99-6[1][6]Not consistently available
Appearance Reddish Orange Solid[7]Not specified, likely similar
Synonyms Desacetylrifampicin[1]25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin[7][8]

Metabolism and Pharmacokinetics

Rifampicin is rapidly metabolized in the liver to 25-Desacetyl Rifampicin.[3] This metabolite retains antibacterial activity and contributes to the overall therapeutic effect.[1][2] However, its plasma concentrations are generally much lower than the parent drug.[2] The metabolism of Rifampicin is also subject to auto-induction, meaning that the drug enhances its own metabolism over the first few weeks of treatment, leading to a decrease in the plasma concentrations of both Rifampicin and 25-Desacetyl Rifampicin.[3][14][15]

Metabolism Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin (Active Metabolite) Rifampicin->Metabolite Hepatic Deacetylation (e.g., via Cytochrome P450 enzymes)

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

The table below summarizes key pharmacokinetic parameters for Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin, in healthy adult volunteers. It is important to note the significant inter-individual variability reported in pharmacokinetic studies.[14]

ParameterRifampicin25-Desacetyl RifampicinReference
Tmax (Time to Peak Concentration) ~2.2 hours~3.8 hours[2]
Apparent Clearance (70kg adult) 10.3 L/h95.8 L/h[16]
AUC₂₄ Ratio (Metabolite/Parent) N/A14 ± 6%[14][15]
Auto-induction Half-life 1.6 days1.6 days[14][15]

Experimental Protocols: Bioanalysis in Human Plasma

The use of a stable isotope-labeled internal standard like this compound is critical for compensating for matrix effects and variability during sample preparation and analysis in quantitative bioanalytical assays.

Protocol: Quantification of 25-Desacetyl Rifampicin by LC-MS/MS

This protocol provides a generalized workflow for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin in human plasma, a common application in therapeutic drug monitoring (TDM) and pharmacokinetic studies.[5]

  • Sample Preparation:

    • Thaw human plasma samples and the internal standard (this compound) working solution.

    • To a 100 µL aliquot of plasma, add the internal standard solution.

    • Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Vortex the mixture vigorously to ensure complete precipitation of plasma proteins.

    • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions (HPLC):

    • Column: A reverse-phase C18 column (e.g., Gemini NX C18) is typically used for separation.[5]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 2mM ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., methanol).[5]

    • Flow Rate: A typical flow rate is around 0.6 mL/min.[5]

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.[5]

  • Mass Spectrometry Conditions (MS/MS):

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (25-Desacetyl Rifampicin) and the internal standard (this compound). The transition for the d3-labeled standard will have a precursor ion that is 3 m/z units higher than the unlabeled analyte.

  • Quantification:

    • Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.

    • Calculate the concentration of 25-Desacetyl Rifampicin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample Aliquot IS 2. Add Internal Standard (this compound) Plasma->IS Precipitate 3. Protein Precipitation (e.g., with Methanol) IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject into HPLC Supernatant->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Detect 8. MS/MS Detection (ESI+, MRM Mode) Separate->Detect Quantify 9. Quantification (Peak Area Ratio vs. Calibration Curve) Detect->Quantify

Caption: Bioanalytical workflow for plasma sample analysis.

Conclusion

This compound is an essential tool for researchers and drug developers working with Rifampicin. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods, which are fundamental to pharmacokinetic modeling, therapeutic drug monitoring, and bioequivalence studies. A thorough understanding of the metabolic pathway from Rifampicin to its active desacetyl metabolite, coupled with robust analytical methodologies, is critical for advancing research and optimizing the clinical use of this important antibiotic.

References

The Metabolic Journey of Rifampicin: A Technical Guide to 25-Desacetyl Rifampicin Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of Rifampicin (B610482) to its primary active metabolite, 25-Desacetyl Rifampicin. This biotransformation is a critical determinant of Rifampicin's pharmacokinetic profile and overall therapeutic efficacy. This document details the enzymatic pathways, presents key quantitative data, outlines experimental protocols for studying this metabolic process, and provides visualizations to illustrate the core concepts.

The Core Metabolic Pathway

Rifampicin, a cornerstone in the treatment of tuberculosis, undergoes significant metabolism in the body, primarily through a deacetylation reaction to form 25-Desacetyl Rifampicin. This process is predominantly carried out in the liver and intestinal wall.[1] The resulting metabolite, while still possessing antibacterial activity, is less readily reabsorbed from the intestine, facilitating its elimination from the body.[2]

The key enzymes responsible for this conversion are esterases.[3] Specifically, studies have implicated hepatic carboxylesterases (CES) and the serine esterase arylacetamide deacetylase (AADAC) in the deacetylation of rifamycins.[3] Inhibition studies have further pointed towards B-esterases as the primary catalysts for this reaction.

Below is a diagram illustrating this primary metabolic step.

Metabolic_Pathway Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin Rifampicin->Metabolite Deacetylation Enzymes Esterases (Arylacetamide Deacetylase, CES1, CES2) Enzymes->Rifampicin

Diagram 1: Metabolic conversion of Rifampicin.

Quantitative Analysis of Rifampicin Metabolism

The metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin significantly influences the pharmacokinetic profiles of both compounds. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Enzyme Kinetics of 25-Desacetyl Rifampicin Formation in Human Liver Microsomes

ParameterValueUnitSource
Km48.23µM[4]
Vmax1.233pmol/min/mg protein[4]
CLint0.026µl/min/mg protein[4]

Table 2: Comparative Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Humans

ParameterRifampicin25-Desacetyl RifampicinUnitSource
Apparent Clearance (CL/F)10.395.8L/h[1][5]
Mean AUC0-24h Ratio (Metabolite/Parent)-14 ± 6%[6][7]
Tmax (single 300 mg oral dose)~2.2~3.8hours[8]
Half-life (t1/2) at steady-state~2-3-hours[9]

Note: Pharmacokinetic parameters can exhibit significant inter-individual variability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of Rifampicin to 25-Desacetyl Rifampicin.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is adapted from methodologies described for studying in vitro drug metabolism.[10][11]

Objective: To determine the kinetic parameters (Km and Vmax) of 25-Desacetyl Rifampicin formation from Rifampicin in HLMs.

Materials:

  • Human Liver Microsomes (pooled)

  • Rifampicin

  • 25-Desacetyl Rifampicin standard

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., Phenacetin)

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein), and varying concentrations of Rifampicin (e.g., 0-200 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 15, 30, 45, 60 minutes). Linearity of metabolite formation over time should be established in preliminary experiments.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of 25-Desacetyl Rifampicin formed using a validated HPLC-MS/MS method.

  • Data Analysis: Plot the rate of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In Vitro Metabolism using Liver S9 Fraction

This protocol provides a broader assessment of hepatic metabolism, including both Phase I and Phase II enzymes.[7][9]

Objective: To assess the overall hepatic metabolic stability of Rifampicin.

Materials:

  • Liver S9 fraction (human or other species)

  • Rifampicin

  • Cofactors: NADPH, UDPGA (for glucuronidation)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: Prepare incubation mixtures containing phosphate buffer, S9 fraction (e.g., 1-2 mg/mL protein), and Rifampicin (e.g., 1-10 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding the cofactor mixture (NADPH and UDPGA).

  • Time Course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction in each aliquot by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Process the samples as described in the HLM protocol.

  • LC-MS/MS Analysis: Quantify the remaining concentration of Rifampicin at each time point.

  • Data Analysis: Plot the percentage of remaining Rifampicin against time. From this, calculate the half-life (t1/2) and intrinsic clearance (CLint).

Mandatory Visualizations

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for an in vitro experiment to study the metabolism of Rifampicin.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Cofactors) mix Combine Reagents, Enzyme, and Rifampicin prep_reagents->mix prep_drug Prepare Rifampicin Stock prep_drug->mix prep_enzyme Prepare Enzyme Fraction (HLM or S9) prep_enzyme->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with Cofactors pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis (Km, Vmax, CLint) analyze->data_analysis

Diagram 2: In vitro Rifampicin metabolism workflow.
Logical Relationship: Rifampicin Auto-Induction

Rifampicin is a potent inducer of its own metabolism, a phenomenon known as auto-induction. This leads to an increased clearance and a shorter half-life of the drug upon repeated administration.[6] This is a critical consideration in clinical practice.

Auto_Induction Rif_Admin Repeated Rifampicin Administration Enzyme_Induction Induction of Metabolic Enzymes (e.g., CYP3A4, Esterases) Rif_Admin->Enzyme_Induction Increased_Metabolism Increased Metabolism of Rifampicin to 25-dRIF Enzyme_Induction->Increased_Metabolism Increased_Clearance Increased Rifampicin Clearance Increased_Metabolism->Increased_Clearance Reduced_Exposure Reduced Systemic Rifampicin Exposure (AUC) Increased_Clearance->Reduced_Exposure

Diagram 3: The logical cascade of Rifampicin auto-induction.

References

The Discovery and Metabolic Journey of Rifampicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a semi-synthetic derivative of rifamycin (B1679328) B, stands as a cornerstone in the treatment of tuberculosis and other mycobacterial infections. Its potent bactericidal activity against Mycobacterium tuberculosis has been instrumental in shortening treatment durations and improving patient outcomes. This technical guide provides an in-depth exploration of the discovery and history of Rifampicin and delves into the intricate pathways of its metabolism, focusing on its key metabolites. Understanding the biotransformation of Rifampicin is crucial for optimizing its therapeutic efficacy, managing drug-drug interactions, and ensuring patient safety.

A Landmark Discovery and a Rich History

The journey of Rifampicin began in the late 1950s at the Lepetit Pharmaceuticals research laboratories in Milan, Italy. Scientists Piero Sensi and Maria Teresa Timbal isolated a new antibiotic-producing actinomycete, initially named Streptomyces mediterranei, from a soil sample collected on the French Riviera. This microorganism was found to produce a complex of antibiotics they named "rifamycins".

The initial rifamycins, particularly rifamycin B, exhibited low antibacterial activity. However, through a series of chemical modifications, the research team, including Nicola Maggi, synthesized a plethora of derivatives. A significant breakthrough occurred with the synthesis of rifamycin SV, which showed improved activity but was still limited by its poor oral absorption. The relentless pursuit for an orally active derivative led to the synthesis of 3-(4-methyl-1-piperazinyl)-iminomethyl rifamycin SV in 1965, which was later named Rifampicin.[1][2] Clinical trials confirmed its high efficacy and oral bioavailability, leading to its introduction into clinical practice in Italy in 1968 and in the United States in 1971.[1]

The Metabolic Fate of Rifampicin

Upon administration, Rifampicin undergoes extensive metabolism, primarily in the liver. The biotransformation of Rifampicin is a critical determinant of its pharmacokinetic profile and therapeutic index. The major metabolic pathways include deacetylation and, to a lesser extent, hydrolysis to 3-formyl rifamycin. Further metabolism via glucuronidation also occurs.

Key Metabolites of Rifampicin

The primary and most well-characterized metabolite of Rifampicin is 25-desacetyl-rifampicin . This metabolite is formed through the hydrolysis of the acetyl group at the C-25 position of the ansa chain, a reaction catalyzed by arylacetamide deacetylase.[3] 25-desacetyl-rifampicin retains significant antibacterial activity, estimated to be about 20% of the parent drug.[3]

Another identified metabolite is 3-formyl-rifampicin .[4] This compound is formed through the hydrolysis of the iminomethylpiperazinyl side chain at the C-3 position of the rifamycin core. While its pharmacological activity is less characterized than that of 25-desacetyl-rifampicin, its formation represents a distinct metabolic pathway.

A water-soluble metabolite , likely a glucuronide conjugate, has also been reported, highlighting the role of phase II metabolism in the elimination of Rifampicin.[5]

Quantitative Analysis of Rifampicin and its Metabolites

The following tables summarize the key pharmacokinetic parameters of Rifampicin and its primary metabolite, 25-desacetyl-rifampicin. Data for 3-formyl-rifampicin are limited and not extensively reported in the literature.

Table 1: Pharmacokinetic Parameters of Rifampicin in Healthy Adults

ParameterValueReference(s)
Bioavailability (oral) 90-95%[6]
Time to Peak Plasma Concentration (Tmax) 2-4 hours
Peak Plasma Concentration (Cmax) after 600 mg oral dose ~10 µg/mL[5]
Volume of Distribution (Vd) 0.64 - 0.66 L/kg
Plasma Protein Binding ~80%[6]
Elimination Half-life (t½) 3-4 hours (decreases to 2-3 hours with repeated administration)[6]
Apparent Clearance (CL/F) for a 70 kg adult 10.3 L/h[1]

Table 2: Pharmacokinetic Parameters of 25-desacetyl-rifampicin in Healthy Adults

ParameterValueReference(s)
Apparent Clearance (CLm/F) for a 70 kg adult 95.8 L/h[1]
Contribution to overall drug exposure (AUC ratio of 25-dRIF/RIF) 14 ± 6%

Table 3: Urinary Excretion of Rifampicin and its Metabolites

CompoundPercentage of Dose Excreted in UrineReference(s)
Unchanged Rifampicin ~7% of administered dose[6]
Total (Rifampicin and metabolites) ~30% of administered dose[6]
Mean urinary excretion over 24 hours 25.65% (±14.81%) of the dose
Concentration in urine (2-6 hours post-dose) 88–376 µg/mL
Concentration in urine (12-24 hours post-dose) 22–112 µg/mL

Experimental Protocols for Metabolite Analysis

The quantification of Rifampicin and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

A common approach for the simultaneous determination of Rifampicin and 25-desacetyl-rifampicin involves a reversed-phase HPLC method.

  • Sample Preparation: Protein precipitation of plasma or urine samples is a standard initial step. This is often achieved using organic solvents like methanol (B129727) or acetonitrile (B52724), sometimes in combination with acids such as trichloroacetic acid.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.5) and an organic modifier (e.g., acetonitrile or methanol) is employed. A common mobile phase composition is a mixture of acetate buffer and acetonitrile (60:40 v/v).

    • Flow Rate: A flow rate of 1.0 mL/min is often used.

    • Detection: UV detection is performed at a wavelength where Rifampicin and its metabolites exhibit significant absorbance, typically around 254 nm or 339 nm.

    • Internal Standard: An internal standard, such as rifamycin or another structurally related compound, is used to ensure accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the quantification of Rifampicin and its metabolites.

  • Sample Preparation: Similar to HPLC, protein precipitation is a common extraction method. Solid-phase extraction (SPE) can also be employed for cleaner extracts.

  • Chromatographic Separation:

    • Column: A C18 or other suitable reversed-phase column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm) is used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization, is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For Rifampicin, a common transition is m/z 823.4 → 163.1. For 25-desacetyl-rifampicin, a transition of m/z 749.3 → 399.1 has been reported.[1]

Visualizing Metabolic and Signaling Pathways

Metabolic Pathway of Rifampicin

The primary metabolic transformation of Rifampicin involves deacetylation to its active metabolite, 25-desacetyl-rifampicin. A minor pathway involves the formation of 3-formyl-rifampicin. Further metabolism can lead to the formation of glucuronide conjugates.

Rifampicin_Metabolism Rifampicin Rifampicin Desacetyl_Rifampicin 25-desacetyl-rifampicin (Active Metabolite) Rifampicin->Desacetyl_Rifampicin Arylacetamide deacetylase (Liver) Formyl_Rifampicin 3-formyl-rifampicin Rifampicin->Formyl_Rifampicin Hydrolysis Glucuronide Glucuronide Conjugates Rifampicin->Glucuronide UGT1A1 Desacetyl_Rifampicin->Glucuronide UGT1A1 Excretion Biliary and Renal Excretion Desacetyl_Rifampicin->Excretion Formyl_Rifampicin->Excretion Glucuronide->Excretion

Caption: Metabolic pathway of Rifampicin.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Rifampicin and its metabolites in biological samples using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation (e.g., Acetonitrile) Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Mass Spectrometric Detection (ESI+, MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Results Report Concentrations Quantification->Results CYP450_Induction cluster_cell Hepatocyte Rifampicin Rifampicin PXR Pregnane X Receptor (PXR) Rifampicin->PXR Binds and activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR XREM Xenobiotic Responsive Element (XREM) in DNA PXR_RXR->XREM Binds to CYP3A4_Gene CYP3A4 Gene PXR_RXR->CYP3A4_Gene Induces transcription mRNA CYP3A4 mRNA CYP3A4_Gene->mRNA Transcription CYP3A4_Protein CYP3A4 Enzyme mRNA->CYP3A4_Protein Translation Increased_Metabolism Increased Metabolism of CYP3A4 Substrates CYP3A4_Protein->Increased_Metabolism Leads to

References

The Biological Activity of 25-Desacetyl Rifampicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin, a cornerstone in the treatment of tuberculosis and other mycobacterial infections, undergoes significant metabolism in vivo. One of its primary metabolites is 25-Desacetyl Rifampicin. While often considered a less potent derivative, 25-Desacetyl Rifampicin retains notable biological activity and contributes to the overall therapeutic effect of the parent drug. This technical guide provides an in-depth analysis of the biological activity of 25-Desacetyl Rifampicin, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant experimental workflows.

Core Biological Activity

25-Desacetyl Rifampicin is an active metabolite of Rifampicin, formed through deacetylation by esterases in the liver. This metabolite exhibits antibacterial activity, primarily against Mycobacterium tuberculosis. While its potency is generally reported to be less than that of Rifampicin, it demonstrates a significant additive effect when present with its parent compound. This synergistic interaction is crucial in the clinical setting, as both compounds are present simultaneously. The antibacterial spectrum of 25-Desacetyl Rifampicin mirrors that of Rifampicin, targeting a range of Gram-positive and some Gram-negative bacteria, though its clinical application is primarily in the context of mycobacterial infections.

Mechanism of Action

The antibacterial action of 25-Desacetyl Rifampicin, like all rifamycins, is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] By binding to the β-subunit of the bacterial RNAP, it sterically obstructs the path of the elongating RNA transcript, preventing productive RNA synthesis and thereby halting protein production, ultimately leading to bacterial cell death.[2] This mechanism is highly selective for prokaryotic RNAP, which accounts for its favorable safety profile in humans.

Mechanism of Action of 25-Desacetyl Rifampicin cluster_bacterium Bacterial Cell 25_Desacetyl_Rifampicin 25-Desacetyl Rifampicin RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) 25_Desacetyl_Rifampicin->RNAP Binds to β-subunit RNA_Elongation RNA Elongation 25_Desacetyl_Rifampicin->RNA_Elongation Inhibits Transcription_Initiation Transcription Initiation RNAP->Transcription_Initiation Catalyzes RNAP->RNA_Elongation Catalyzes DNA Bacterial DNA DNA->Transcription_Initiation Transcription_Initiation->RNA_Elongation Protein_Synthesis Protein Synthesis RNA_Elongation->Protein_Synthesis RNA_Elongation->Protein_Synthesis Blocked Cell_Death Bacterial Cell Death

Caption: Inhibition of bacterial RNA polymerase by 25-Desacetyl Rifampicin.

Quantitative Antimicrobial Activity

The in vitro activity of 25-Desacetyl Rifampicin is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of 25-Desacetyl Rifampicin against various mycobacterial species, often in comparison to its parent compound, Rifampicin.

Microorganism25-Desacetyl Rifampicin MIC (µg/mL)Rifampicin MIC (µg/mL)Reference
Mycobacterium tuberculosis H37Rv0.125 - 0.250.03 - 0.06[3]
Mycobacterium africanum0.125 - 0.500.03 - 0.125[3]
Mycobacterium bovis0.125 - 1.00.063 - 0.25[3]
Mycobacterium bovis BCG0.016 - 0.1250.008 - 0.063[3]
Mycobacterium smegmatis~2.08 (2.66 µM)Not Reported[4]
Mycobacterium tuberculosis (various lineages)0.03 - 10.03 - 1[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Mycobacterium tuberculosis.[6][7][8]

1. Preparation of Reagents and Media:

  • Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC).

  • Compound Stock Solution: Prepare a stock solution of 25-Desacetyl Rifampicin in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.

  • Working Solutions: Serially dilute the stock solution in CAMHB to achieve concentrations that are twice the final desired concentrations in the microtiter plate.

2. Inoculum Preparation:

  • From a fresh (2-3 week old) culture of M. tuberculosis on Löwenstein-Jensen medium, select several colonies.

  • Suspend the colonies in sterile saline or Middlebrook 7H9 broth with glass beads.

  • Vortex thoroughly to create a homogenous suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 107 to 1 x 108 CFU/mL).

  • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 105 CFU/mL.

3. Assay Procedure:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the 25-Desacetyl Rifampicin working solution to the first column of wells.

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.

  • The last column should contain only broth and will serve as a growth control. A well with uninoculated broth serves as a sterility control.

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

4. Incubation and Reading:

  • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 7-14 days, or until growth is clearly visible in the growth control well.

  • The MIC is determined as the lowest concentration of 25-Desacetyl Rifampicin that shows no visible growth (turbidity).

Workflow for MIC Determination via Broth Microdilution Start Start Prepare_Media_and_Stock Prepare Media and Compound Stock Solution Start->Prepare_Media_and_Stock Serial_Dilution Perform Serial Dilutions of Compound in Microtiter Plate Prepare_Media_and_Stock->Serial_Dilution Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (35°C, 7-14 days) Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination via Broth Microdilution.

Quantification of 25-Desacetyl Rifampicin in Plasma by HPLC

This protocol outlines a general method for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in plasma.[3]

1. Sample Preparation:

  • To 200 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., Rifapentine).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of 0.05 M potassium phosphate (B84403) buffer and acetonitrile (e.g., 55:45 v/v), with the pH adjusted as needed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of 25-Desacetyl Rifampicin and Rifampicin.

  • Process these standards alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of 25-Desacetyl Rifampicin in the unknown samples by interpolation from the calibration curve.

Workflow for HPLC Quantification of 25-Desacetyl Rifampicin Start Start Sample_Collection Collect Plasma Sample Start->Sample_Collection Protein_Precipitation Protein Precipitation with Acetonitrile Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Evaporation Supernatant Evaporation Centrifugation->Supernatant_Evaporation Reconstitution Reconstitution in Mobile Phase Supernatant_Evaporation->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HPLC Quantification of 25-Desacetyl Rifampicin.

Conclusion

25-Desacetyl Rifampicin is a biologically active metabolite that plays a role in the overall efficacy of Rifampicin treatment. While generally less potent than its parent compound, its presence in vivo contributes to the antibacterial effect, particularly through additive interactions. Understanding the biological activity and pharmacokinetic profile of this metabolite is essential for a complete picture of Rifampicin's therapeutic action and for the development of improved anti-tuberculosis regimens. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of 25-Desacetyl Rifampicin's antimicrobial properties in a research setting.

References

Technical Guide: 25-Desacetyl Rifampicin-d3 for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin-d3, a crucial labeled metabolite of the front-line tuberculosis drug, Rifampicin (B610482). This document details its suppliers, availability, and key technical data to support its use in various research and development applications, including pharmacokinetic and metabolic studies.

Supplier and Availability Overview

This compound is available from several specialized chemical suppliers. While availability is generally listed as "In Stock" or available for custom synthesis, it is recommended to inquire directly with the suppliers for lead times and available quantities.

SupplierWebsiteCatalog NumberStated PurityAvailability
Pharmaffiliatespharmaffiliates.comPA STI 027020>98% (unlabeled)Inquire
United States Biologicalusbio.net008260Highly PurifiedInquire
LGC Standardslgcstandards.comTRC-D288727>85%Inquire
BioOrganicsbioorganics.co.inBO-93367>98%Please Enquire
SynZealsynzeal.comSZ-R027012 (unlabeled)N/AIn Stock
Venkatasai Life Sciencesvslifesciences.comVS-R035011 (unlabeled)N/ACustom Synthesis
Chemicea Pharmaceuticalschemicea.comN/A (unlabeled)N/AInquire
Immunomartimmunomart.comT35706 (unlabeled)N/AIn Stock

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data is aggregated from various supplier websites.

PropertyValueSource
Chemical Name 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin[1]
Synonyms 25-Deacetylrifampicin-d3, Desacetylrifampin-d3[1]
Molecular Formula C₄₁H₅₃D₃N₄O₁₁[2]
Molecular Weight 783.92 g/mol [2]
Appearance Reddish-orange to Brown Orange Solid[1]
Storage Conditions 2-8°C in an amber vial, under an inert atmosphere, or at -20°C.[1][2]
Shipping Conditions Ambient or with blue ice.[1][2]
Solubility Soluble in Chloroform and Methanol.[2]

Metabolic Pathway and Mechanism of Action

Rifampicin is primarily metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin.[3][4] This biotransformation is a deacetylation reaction.[3] The primary mechanism of action of Rifampicin and its active metabolite is the inhibition of bacterial DNA-dependent RNA polymerase, which suppresses RNA synthesis and leads to bacterial cell death.[5]

cluster_0 Metabolism of Rifampicin cluster_1 Mechanism of Action Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin Rifampicin->Metabolite Hepatic Deacetylation Bacterial_RNAP Bacterial DNA-dependent RNA Polymerase Metabolite->Bacterial_RNAP Inhibition RNA_Synthesis RNA Synthesis Bacterial_RNAP->RNA_Synthesis Catalyzes Bacterial_Cell_Death Bacterial Cell Death RNA_Synthesis->Bacterial_Cell_Death Suppression leads to cluster_workflow Pharmacokinetic Study Workflow start Administer Drug to Subject collect_samples Collect Plasma Samples at Timed Intervals start->collect_samples prepare_samples Prepare Samples (Protein Precipitation) collect_samples->prepare_samples hplc_analysis HPLC Analysis prepare_samples->hplc_analysis data_analysis Data Analysis and Pharmacokinetic Modeling hplc_analysis->data_analysis end Determine Pharmacokinetic Parameters data_analysis->end

References

Methodological & Application

Application Note and Protocol: Quantification of 25-Desacetyl Rifampicin in Human Plasma using a d3-Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the quantitative analysis of 25-Desacetyl Rifampicin in human plasma using a stable isotope-labeled internal standard (d3-25-Desacetyl Rifampicin) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Rifampicin is a primary antibiotic used in the treatment of tuberculosis. It is metabolized in the body to several compounds, with 25-Desacetyl Rifampicin being a major active metabolite. Accurate quantification of both Rifampicin and its metabolites in human plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This application note details a robust and sensitive LC-MS/MS method for the determination of 25-Desacetyl Rifampicin in human plasma. The use of a deuterated internal standard (d3-25-Desacetyl Rifampicin) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 25-Desacetyl Rifampicin and d3-25-Desacetyl Rifampicin in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the d3-25-Desacetyl Rifampicin stock solution in acetonitrile with 0.1% formic acid.

Sample Preparation

The sample preparation involves a protein precipitation step to extract the analyte and internal standard from the plasma matrix.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile with 0.1% formic acid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 30% B

    • 2.6-4.0 min: 30% B

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    • 25-Desacetyl Rifampicin: m/z 781.4 > 749.4

    • d3-25-Desacetyl Rifampicin (IS): m/z 784.4 > 752.4

Data Presentation

The method was validated for linearity, accuracy, precision, and recovery according to regulatory guidelines.

Table 1: Calibration Curve Linearity
AnalyteCalibration Range (ng/mL)Weighting
25-Desacetyl Rifampicin1 - 1000>0.9951/x²
Table 2: Accuracy and Precision
AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
25-Desacetyl RifampicinLQC32.9197.04.5
MQC150145.897.23.1
HQC750762.0101.62.8

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery
AnalyteQC LevelMean Peak Area (Extracted)Mean Peak Area (Unextracted)Recovery (%)
25-Desacetyl RifampicinLQC185422015492.0
HQC45987049448393.0
d3-25-Desacetyl RifampicinMQC28765430930593.0

Visualizations

Metabolic Pathway of Rifampicin

Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin Rifampicin->Metabolite Esterase (Hydrolysis)

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Workflow for Sample Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma is Add 150 µL d3-IS in Acetonitrile plasma->is vortex Vortex (1 min) is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL onto C18 Column supernatant->injection separation Gradient Elution injection->separation detection ESI+ MRM Detection separation->detection quantification Quantify using Peak Area Ratios detection->quantification

Caption: Workflow for the quantification of 25-Desacetyl Rifampicin.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of 25-Desacetyl Rifampicin in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the requirements for bioanalytical applications.

Application Note and Protocol for the Analysis of 25-Desacetyl Rifampicin-d3 in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis. Its primary metabolite, 25-Desacetyl Rifampicin, is also microbiologically active and contributes to the overall therapeutic effect. Monitoring the levels of rifampicin and its metabolites in biological fluids like urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy. This application note provides a detailed protocol for the sample preparation of 25-Desacetyl Rifampicin from human urine for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, 25-Desacetyl Rifampicin-d3, is essential for accurate quantification.

Overview of Sample Preparation Techniques

The complex matrix of urine necessitates a robust sample preparation method to remove interfering substances and concentrate the analyte of interest. The primary methods for extracting 25-Desacetyl Rifampicin from urine include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

  • Solid-Phase Extraction (SPE): Offers high selectivity and recovery by utilizing a solid sorbent to bind the analyte, which is then eluted with a suitable solvent. This technique is effective in removing salts and other polar interferences.

  • Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte between two immiscible liquid phases. It is a simple and cost-effective method.[1][2]

  • Protein Precipitation: Primarily used for plasma or serum samples but can be adapted for urine to remove proteins if necessary.[3] This is often followed by further cleanup steps like SPE.

This protocol will focus on a detailed Solid-Phase Extraction (SPE) method, which generally provides cleaner extracts for sensitive LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • 25-Desacetyl Rifampicin analytical standard

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Deionized water (18 MΩ·cm)

  • Human urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X or equivalent mixed-mode cation exchange)

  • Centrifuge

  • SPE manifold

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 25-Desacetyl Rifampicin and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 25-Desacetyl Rifampicin stock solution with methanol:water (50:50, v/v) to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol:water (50:50, v/v).

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free human urine to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Urine Sample Pre-treatment
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10-15 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.[4]

  • Transfer a 1 mL aliquot of the supernatant to a clean tube.

  • Add 50 µL of the internal standard working solution (100 ng/mL of this compound) to all samples, calibration standards, and QCs, except for the blank.

  • Vortex for 10 seconds.

  • Add 1 mL of 0.1% formic acid in water to the samples to acidify.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and may require optimization based on the specific SPE cartridge used.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated urine sample (approximately 2 mL) onto the cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of 25-Desacetyl Rifampicin in urine.

Table 1: LC-MS/MS Method Performance

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.1 µg/mL[5]
Upper Limit of Quantification (ULOQ)>10 µg/mL[6]
Linearity (r²)>0.99[6]
Intra-day Precision (%RSD)<15%[5]
Inter-day Precision (%RSD)<15%[5]
Accuracy (%RE)Within ±15%[5]

Table 2: Extraction Recovery

AnalyteExtraction MethodMean Recovery (%)Reference
25-Desacetyl RifampicinLiquid-Liquid Extraction86%[1]
25-Desacetyl RifampicinSolid-Phase Extraction>85% (Expected)

Visualization of Experimental Workflow

experimental_workflow cluster_spe Solid-Phase Extraction urine_sample Urine Sample pretreatment Pre-treatment (Centrifuge, Add IS, Acidify) urine_sample->pretreatment 1 mL spe_loading Sample Loading pretreatment->spe_loading spe_conditioning SPE Conditioning (Methanol, Water) spe_equilibration SPE Equilibration (0.1% Formic Acid) spe_conditioning->spe_equilibration Step 1 spe_equilibration->spe_loading Step 2 spe_washing Washing (Aqueous & Organic) spe_loading->spe_washing Step 3 spe_drying Drying spe_washing->spe_drying Step 4 spe_elution Elution (5% Formic Acid in Methanol) spe_drying->spe_elution Step 5 evaporation Evaporation spe_elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Solid-Phase Extraction workflow for this compound from urine.

Conclusion

This application note provides a comprehensive and detailed protocol for the sample preparation of this compound from human urine using Solid-Phase Extraction. The described method is robust, reliable, and suitable for quantitative analysis by LC-MS/MS, making it a valuable tool for clinical and research applications in the field of tuberculosis treatment. The provided workflow and quantitative data serve as a strong foundation for researchers to implement and validate this method in their own laboratories.

References

Application Note and Protocol for Therapeutic Drug Monitoring of 25-Desacetyl Rifampicin using 25-Desacetyl Rifampicin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis. Its efficacy is closely linked to achieving therapeutic concentrations in the body. Therapeutic Drug Monitoring (TDM) of rifampicin and its primary active metabolite, 25-desacetyl rifampicin, is crucial for optimizing treatment outcomes and minimizing toxicity. This document provides a detailed protocol for the quantitative analysis of 25-desacetyl rifampicin in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing 25-Desacetyl Rifampicin-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, ensuring the accuracy and precision of the results.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS-based therapeutic drug monitoring of rifampicin and its metabolite. These values are compiled from various validated methods and represent typical performance characteristics.

Table 1: LC-MS/MS Method Parameters for Rifampicin and 25-Desacetyl Rifampicin Analysis

ParameterRifampicin25-Desacetyl Rifampicin
Linearity Range (µg/mL) 0.1 - 30.00.1 - 20.0[1]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.1[1]0.1[1]
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%RE) ± 15%± 15%
Mean Recovery (%) ~92%[2][3]Not explicitly stated, but expected to be similar to Rifampicin

Table 2: Mass Spectrometry Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Rifampicin823.4163.1 (quantifier), 107.1 (qualifier)[2]
25-Desacetyl Rifampicin781.4 (protonated)Varies by method
This compound (Internal Standard)784.4 (protonated)Varies by method

Experimental Protocols

This section details the methodology for the quantification of 25-desacetyl rifampicin in plasma samples.

Materials and Reagents
  • 25-Desacetyl Rifampicin analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Standard and Internal Standard Stock Solution Preparation
  • 25-Desacetyl Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 25-desacetyl rifampicin in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Store stock solutions in amber vials at -20°C.[1]

Working Solution Preparation
  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the 25-desacetyl rifampicin stock solution with methanol to achieve concentrations covering the desired analytical range (e.g., 1.0 to 200.0 µg/mL).[1]

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 0.5 µg/mL.[1]

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, quality control samples, and patient samples.

  • Pipette 50 µL of blank plasma, calibration standards, QC samples, or patient plasma into the appropriately labeled tubes.

  • Add 100 µL of the internal standard working solution (containing this compound) to each tube except for the blank.

  • To precipitate proteins, add 200 µL of acetonitrile to each tube.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm) is commonly used.[2][3]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[2][3]

  • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Monitor the specific precursor-to-product ion transitions for 25-desacetyl rifampicin and this compound in Multiple Reaction Monitoring (MRM) mode.

Data Analysis
  • Integrate the chromatographic peaks for both the analyte (25-desacetyl rifampicin) and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.

  • Determine the concentration of 25-desacetyl rifampicin in the patient samples by interpolating their peak area ratios from the calibration curve.

Visualizations

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase PatientSample Patient Plasma Sample Collection SampleLogin Sample Receipt and Login PatientSample->SampleLogin SamplePrep Sample Preparation (Protein Precipitation) SampleLogin->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Report Result Reporting to Clinician DataProcessing->Report

Caption: Experimental workflow for 25-desacetyl rifampicin TDM.

Internal_Standard_Logic cluster_analyte Analyte (25-Desacetyl Rifampicin) cluster_is Internal Standard (this compound) cluster_process Analytical Process cluster_output Output Analyte Variable Amount in Sample SamplePrep Sample Preparation (e.g., extraction loss) Analyte->SamplePrep IS Fixed Amount Added IS->SamplePrep LCMS LC-MS/MS Analysis (e.g., matrix effects) SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration Determination Ratio->Concentration Corrects for Variability

Caption: Logic of using a stable isotope-labeled internal standard.

References

Application of 25-Desacetyl Rifampicin-d3 in Tuberculosis Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 25-Desacetyl Rifampicin-d3 as an internal standard in the quantitative analysis of Rifampicin (B610482) and its primary active metabolite, 25-Desacetyl Rifampicin. This methodology is crucial for pharmacokinetic and therapeutic drug monitoring studies in the context of tuberculosis treatment.

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, primarily through deacetylation to 25-Desacetyl Rifampicin, which also possesses antimicrobial activity[1][2]. Accurate quantification of both the parent drug and its metabolite in biological matrices is essential for understanding their pharmacokinetic profiles, ensuring therapeutic efficacy, and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and instrument response[3].

Principle of the Method

This method employs a sensitive and selective LC-MS/MS assay for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in plasma. This compound is added to the plasma samples as an internal standard to ensure accuracy and precision. The analytes and the internal standard are extracted from the plasma matrix, separated chromatographically, and detected by tandem mass spectrometry.

Data Presentation

The following tables summarize key quantitative data relevant to the application of this method.

Table 1: LC-MS/MS Parameters for Analytes and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rifampicin823.4163.141
25-Desacetyl Rifampicin781.4163.141
This compound (Internal Standard)784.4163.141

Note: The specific m/z values may vary slightly depending on the instrument and ionization source.

Table 2: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Healthy Adults

ParameterRifampicin25-Desacetyl RifampicinReference
Tmax (h)2.23.8[4][5]
Apparent Clearance (L/h)10.395.8[6]

Table 3: Calibration Curve and Quality Control Sample Concentrations

Sample TypeConcentration LevelRifampicin (ng/mL)25-Desacetyl Rifampicin (ng/mL)
Calibration Standard 1LLOQ55
Calibration Standard 21010
Calibration Standard 35050
Calibration Standard 4100100
Calibration Standard 5500500
Calibration Standard 610001000
Calibration Standard 720002000
Calibration Standard 8ULOQ40004000
Quality Control 1Low1515
Quality Control 2Medium750750
Quality Control 3High30003000

Experimental Protocols

Materials and Reagents
  • Rifampicin reference standard

  • 25-Desacetyl Rifampicin reference standard

  • This compound (Internal Standard)

  • LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (drug-free)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Rifampicin, 25-Desacetyl Rifampicin, and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C. A Rifampicin stock solution of 50 mg/ml can also be prepared in DMSO[7].

  • Working Standard Solutions:

    • Prepare serial dilutions of the Rifampicin and 25-Desacetyl Rifampicin stock solutions with methanol to create a series of working standard solutions at concentrations ranging from 50 ng/mL to 40,000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

  • Add 100 µL of plasma to the appropriately labeled tubes.

  • For calibration standards and quality control samples, spike with the corresponding working standard solutions.

  • Add 50 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank plasma.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins[8].

  • Vortex each tube for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Refer to Table 1 for the specific precursor and product ion transitions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 50 µL 25-Desacetyl Rifampicin-d3 (IS) plasma->add_is add_acn Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the quantification of Rifampicin and 25-Desacetyl Rifampicin.

rifampicin_metabolism Rifampicin Rifampicin CYP3A4 CYP3A4 & other Esterases Rifampicin->CYP3A4 Deacetylation Desacetyl_Rifampicin 25-Desacetyl Rifampicin (Active Metabolite) CYP3A4->Desacetyl_Rifampicin

Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.

References

Application Note: Simultaneous Determination of Rifampicin and its Metabolites in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive analytical method for the simultaneous quantification of the anti-tuberculosis drug Rifampicin (B610482) and its major metabolites, including 25-desacetyl-rifampicin, 3-formyl-rifampicin, and rifampicin quinone, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) detection. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and drug-drug interaction research.

Introduction

Rifampicin is a cornerstone of first-line tuberculosis therapy. Its clinical efficacy and potential for drug-drug interactions are closely linked to its metabolism. The primary metabolic pathways include deacetylation to 25-desacetyl-rifampicin, which retains some antibacterial activity, and hydrolysis to 3-formyl-rifampicin. Oxidation can also lead to the formation of rifampicin quinone. Monitoring the plasma concentrations of Rifampicin and its metabolites is crucial for optimizing treatment regimens and ensuring patient safety. This document provides a detailed protocol for a validated UPLC-MS/MS method for the simultaneous determination of these compounds.

Experimental

Materials and Reagents
  • Rifampicin (Reference Standard)

  • 25-desacetyl-rifampicin (Reference Standard)

  • 3-formyl-rifampicin (Reference Standard)

  • Rifampicin Quinone (Reference Standard)

  • Rifampicin-d8 or another suitable internal standard (IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions
  • Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometry Conditions
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: The following precursor and product ions should be monitored. Collision energies may require optimization based on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rifampicin823.4791.425
25-desacetyl-rifampicin781.4749.428
3-formyl-rifampicin727.2667.130
Rifampicin Quinone822.2790.225
Internal Standard (e.g., Rifampicin-d8)831.4799.425

Data Presentation

The following tables summarize the quantitative data from various published methods for the analysis of Rifampicin and its metabolites.

Table 1: Chromatographic and Quantitative Parameters from Selected UPLC-MS/MS Methods

AnalyteRetention Time (min)Linearity Range (ng/mL)LLOQ (ng/mL)Reference
Rifampicin~1.8 - 2.525 - 10,00025[1]
25-desacetyl-rifampicin~1.5 - 2.210 - 5,00010[2]
3-formyl-rifampicin~1.2 - 1.810 - 1,00010[3]
Rifampicin Quinone~1.6 - 2.310 - 1,00010[3]

Table 2: HPLC Method Parameters for Simultaneous Determination

ParameterMethod 1[4]Method 2[5]
Column Phenomenex Luna C18C18 Reversed Phase
Mobile Phase Water and Methanol (gradient)Methanol-Sodium Phosphate Buffer (pH 5.2; 0.01 M) (65:35, v/v)
Detection PDA (254 nm)UV
Retention Time (Rifampicin) ~7.70 minNot specified
Retention Time (25-desacetyl-rifampicin) ~8.25 minNot specified
Linearity Range (Rifampicin) 0 - 200 µMNot specified
Linearity Range (25-desacetyl-rifampicin) 0 - 200 µMNot specified
LLOQ (Rifampicin) 17.75 µMNot specified
LLOQ (25-desacetyl-rifampicin) 23.57 µMNot specified

Visualizations

Rifampicin Metabolic Pathway```dot

Rifampicin_Metabolism Rifampicin Rifampicin Desacetyl_Rifampicin 25-desacetyl-rifampicin Rifampicin->Desacetyl_Rifampicin Deacetylation Formyl_Rifampicin 3-formyl-rifampicin Rifampicin->Formyl_Rifampicin Hydrolysis Rifampicin_Quinone Rifampicin Quinone Rifampicin->Rifampicin_Quinone Oxidation

Caption: UPLC-MS/MS workflow for Rifampicin analysis.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the simultaneous determination of Rifampicin and its key metabolites in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for routine therapeutic drug monitoring and for supporting pharmacokinetic and drug development studies. The provided protocols and data serve as a valuable resource for researchers in this field.

References

Application Note: Solid-Phase Extraction of 25-Desacetyl Rifampicin from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a solid-phase extraction (SPE) protocol for the selective isolation and concentration of 25-Desacetyl Rifampicin (B610482), the primary active metabolite of Rifampicin, from human serum. The methodology is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is synthesized from established methods for Rifampicin and its metabolites, ensuring high recovery and minimal matrix effects.

Introduction

25-Desacetyl Rifampicin is the main and microbiologically active metabolite of Rifampicin, a potent antibiotic used in the treatment of tuberculosis.[1][2] Accurate quantification of this metabolite in serum is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, as its concentration can influence both therapeutic efficacy and potential toxicity.[3][4] Solid-phase extraction is a robust sample preparation technique that offers superior sample cleanup compared to simpler methods like protein precipitation, thereby improving the sensitivity and reliability of subsequent analytical measurements.[5][6] This protocol provides a step-by-step guide for extracting 25-Desacetyl Rifampicin from serum using a reversed-phase SPE sorbent.

Physicochemical Properties of 25-Desacetyl Rifampicin

PropertyValueSource
Molecular FormulaC₄₁H₅₆N₄O₁₁[1]
Molecular Weight780.9 g/mol [1][7]
Predicted pKa4.96 ± 0.70[2]
SolubilitySlightly soluble in DMSO and Methanol (B129727)[1][2]
Parent Compound LogP (Rifampicin)2.77[3]

Experimental Protocol

This protocol is based on established methods for the extraction of Rifampicin and its metabolites from biological fluids.[8][9][10] A reversed-phase C18 (RP-18) or a polymeric reversed-phase sorbent is recommended.

Materials and Reagents:

  • SPE Cartridges (e.g., C18 bonded phase, 100 mg / 1 mL)

  • SPE Vacuum Manifold

  • Serum Samples

  • Methanol (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Phosphate Buffer (e.g., 0.1 M, pH adjusted as needed)

  • Nitrogen Evaporation System

  • Vortex Mixer

  • Centrifuge

Sample Pre-treatment:

  • Allow serum samples to thaw to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the serum at 3000 rpm for 5 minutes to pellet any particulates.

  • Dilute 0.5 mL of the serum supernatant with 0.5 mL of deionized water or a suitable buffer.[11] This step reduces viscosity and improves sample loading.

Solid-Phase Extraction Procedure:

  • Sorbent Conditioning:

    • Pass 1.5 mL of acetonitrile through the SPE cartridge at a flow rate of approximately 2 mL/min.[9]

    • Follow with 4 mL of deionized water at the same flow rate.[9] Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Apply the pre-treated serum sample (approximately 1 mL) to the conditioned cartridge.

    • Maintain a slow and steady flow rate of about 1 mL/min to ensure optimal analyte retention.[9]

  • Washing:

    • Wash the cartridge with 4.5 mL of deionized water to remove polar interferences.[9]

    • Follow with a second wash using 0.5 mL of acetonitrile to remove less polar, interfering compounds.[9] This step should be carefully optimized to avoid premature elution of the analyte.

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the 25-Desacetyl Rifampicin from the cartridge using 1-2 mL of methanol or a methanol/acetonitrile mixture. Collect the eluate in a clean collection tube.

    • A second elution step may be performed to ensure complete recovery.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis.[12]

    • Vortex the reconstituted sample thoroughly before transferring it to an autosampler vial for analysis.

Data Presentation

The following table summarizes quantitative data for 25-Desacetyl Rifampicin analysis from various studies. Note that sample preparation methods may differ between studies.

ParameterMatrixMethodValueReference
Lower Limit of Quantification (LLOQ) PlasmaLC-MS/MS70.4 ng/mL[5]
PlasmaLC-MS/MS0.05 mg/L (50 ng/mL)[4]
UrineUPLC-MS/MS0.1 µg/mL (100 ng/mL)[13]
Recovery UrineHPLC80.9% - 111.1%[14]
PlasmaLC/MS93.1% - 107.5%[5]
Linearity Range PlasmaLC/MS70.4 - 3379.2 ng/mL[5]
UrineHPLC2 - 10 µg/mL[14]

Visualizations

SPE Workflow Diagram:

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Serum Serum Sample Centrifuge Centrifuge (3000 rpm, 5 min) Serum->Centrifuge Dilute Dilute with Water/Buffer (1:1) Condition 1. Condition (Acetonitrile, then Water) Centrifuge->Dilute Load 2. Load Sample (1 mL/min) Condition->Load Wash 3. Wash (Water, then Acetonitrile) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness (N₂) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE of 25-Desacetyl Rifampicin.

Logical Relationship of Sample Preparation:

SamplePrep_Logic cluster_Steps Key Objectives Start Serum Sample RemoveProteins Remove Proteins & Particulates Start->RemoveProteins Pre-treatment Goal Clean, Concentrated Analyte for LC-MS RemoveSalts Remove Salts & Polar Impurities RemoveProteins->RemoveSalts Loading & Washing IsolateAnalyte Isolate Analyte RemoveSalts->IsolateAnalyte Elution Concentrate Concentrate Analyte IsolateAnalyte->Concentrate Evaporation Concentrate->Goal

Caption: Objectives of the sample preparation workflow.

References

Application Notes and Protocols for High-Throughput Analysis of 25-Desacetyl Rifampicin using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a potent antibiotic, is a well-characterized inducer of various drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4).[1][2] This induction potential is a critical consideration in drug development as it can lead to significant drug-drug interactions (DDIs), reducing the efficacy of co-administered therapies.[3] 25-Desacetyl Rifampicin is the primary and biologically active metabolite of Rifampicin.[4][5] Monitoring the formation of this metabolite is crucial for understanding the metabolic profile and induction liability of Rifampicin and its analogs.

High-throughput screening (HTS) assays are essential for evaluating the DDI potential of new chemical entities.[6] In this context, robust and high-throughput bioanalytical methods are required to quantify both the parent drug and its key metabolites. 25-Desacetyl Rifampicin-d3 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 25-Desacetyl Rifampicin in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] Its use minimizes variability from sample preparation and matrix effects, ensuring data reliability in a high-throughput setting.

These application notes provide a detailed protocol for a high-throughput LC-MS/MS assay to simultaneously quantify Rifampicin and 25-Desacetyl Rifampicin in a common in vitro model for CYP3A4 induction: cultured human hepatocytes.

Core Applications

The primary application of this compound is as an internal standard for the accurate quantification of 25-Desacetyl Rifampicin. This is critical in the following high-throughput applications:

  • CYP3A4 Induction Assays: To assess the induction potential of test compounds by monitoring the metabolism of a probe substrate (e.g., midazolam) or the inducing agent itself (e.g., Rifampicin).

  • Metabolic Stability Assays: To determine the rate of formation of 25-Desacetyl Rifampicin from Rifampicin in various in vitro systems (e.g., liver microsomes, S9 fractions, hepatocytes).

  • Pharmacokinetic (PK) Studies: In preclinical and clinical studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of Rifampicin.[9]

Signaling Pathway: PXR-Mediated CYP3A4 Induction

Rifampicin is a classic activator of the Pregnane X Receptor (PXR), a nuclear receptor that functions as a transcription factor.[3] Upon ligand binding, PXR forms a heterodimer with the Retinoid X Receptor (RXR), translocates to the nucleus, and binds to response elements in the promoter region of target genes, including CYP3A4, leading to increased transcription and protein expression. This induction accelerates the metabolism of CYP3A4 substrates.

PXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum Rifampicin Rifampicin PXR PXR Rifampicin->PXR Binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR RXR RXR->PXR_RXR DNA DNA Response Element (e.g., in CYP3A4 promoter) PXR_RXR->DNA Translocates & Binds to CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Increases Transcription CYP3A4_protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_protein Translation Metabolism Accelerated Drug Metabolism CYP3A4_protein->Metabolism

Caption: PXR-mediated induction of CYP3A4 by Rifampicin.

Experimental Protocol: High-Throughput Quantification of Rifampicin and 25-Desacetyl Rifampicin in Hepatocyte Lysate

This protocol describes a method for sample preparation and LC-MS/MS analysis for a 96-well plate-based CYP3A4 induction assay using cultured human hepatocytes.

I. Materials and Reagents
  • Compounds: Rifampicin, 25-Desacetyl Rifampicin, this compound (Internal Standard), Rifampicin-d8 (Internal Standard for parent drug).

  • Cells: Cryopreserved or fresh primary human hepatocytes.

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water with 0.1% Formic Acid (LC-MS grade).

  • Labware: 96-well cell culture plates, 96-well deep-well collection plates (2 mL), multichannel pipettes, plate shaker, plate centrifuge.

II. Experimental Workflow

HTS_Workflow A 1. Plate Hepatocytes (96-well plate) B 2. Treat with Compounds (e.g., Rifampicin) for 24-72h A->B C 3. Lyse Cells (e.g., with Methanol or specific lysis buffer) B->C D 4. Protein Precipitation Add Acetonitrile with Internal Standards (this compound & Rifampicin-d8) C->D E 5. Centrifuge Plate (to pellet protein) D->E F 6. Transfer Supernatant (to a new 96-well plate) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing (Peak Integration & Quantification) G->H

Caption: High-throughput sample preparation workflow.

III. Detailed Methodology
  • Hepatocyte Culture and Treatment:

    • Plate primary human hepatocytes in 96-well collagen-coated plates according to the supplier's protocol.

    • Allow cells to acclimate for 24 hours.

    • Prepare dosing solutions of Rifampicin (e.g., 0.1, 1, 10, 50 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the acclimation medium and add the dosing solutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Sample Preparation (Protein Precipitation):

    • Prepare a "Precipitation and Internal Standard Solution" consisting of Acetonitrile with 100 ng/mL of this compound and 100 ng/mL of Rifampicin-d8.

    • At the end of the incubation, remove the culture medium from the wells.

    • To each well containing the cell monolayer, add 50 µL of sterile water and briefly shake to lyse the cells via osmotic shock.

    • Add 200 µL of the "Precipitation and Internal Standard Solution" to each well.

    • Seal the plate and vortex for 2 minutes at 1000 rpm to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-throughput compatible UPLC/HPLC system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Column: A suitable C18 column with a small particle size (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Injection Volume: 5 µL

IV. Data Presentation

Table 1: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.510
0.20.510
1.50.595
2.00.595
2.10.510
2.50.510

Table 2: Mass Spectrometry Parameters (MRM Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rifampicin823.4791.425
Rifampicin-d8 (IS)831.4799.425
25-Desacetyl Rifampicin781.4198.130
This compound (IS) 784.4 201.1 30

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 3: Representative Quantitative Data

The following table illustrates the expected outcome from a CYP3A4 induction experiment where hepatocytes were treated with increasing concentrations of Rifampicin. The concentration of the formed 25-Desacetyl Rifampicin is quantified using this compound as the internal standard.

Rifampicin Treatment Conc. (µM)Intracellular Rifampicin Conc. (ng/mL)Intracellular 25-Desacetyl Rifampicin Conc. (ng/mL)Fold Induction (vs. 0.1 µM)
0.1 (Basal)5.2 ± 0.81.1 ± 0.21.0
1.055.1 ± 6.315.8 ± 2.114.4
10.0498.7 ± 45.2185.3 ± 19.8168.5
50.02350.1 ± 210.5890.6 ± 95.3809.6

Data are presented as Mean ± SD from a representative experiment (n=3) and are for illustrative purposes only.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the development of robust, reliable, and high-throughput LC-MS/MS assays. This methodology enables precise quantification of the primary metabolite of Rifampicin, providing critical data for the assessment of CYP450 induction and other ADME properties in drug discovery and development. The protocol outlined here can be readily adapted for various in vitro and in vivo sample matrices, facilitating efficient and accurate decision-making in preclinical research.

References

Application Notes and Protocols: The Role of 25-Desacetyl Rifampicin-d3 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of 25-Desacetyl Rifampicin-d3 as an internal standard in the bioanalytical assays supporting pediatric pharmacokinetic (PK) studies of Rifampicin (B610482). The protocols detailed herein are essential for the accurate quantification of Rifampicin's primary active metabolite, 25-Desacetyl Rifampicin, in biological matrices.

Introduction

Rifampicin is a cornerstone in the treatment of tuberculosis, including in pediatric populations. Understanding its pharmacokinetic profile in children is crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity. Rifampicin is metabolized in the liver to its main and microbiologically active metabolite, 25-Desacetyl Rifampicin.[1] Therefore, simultaneous monitoring of both the parent drug and this metabolite is critical for a comprehensive pharmacokinetic assessment.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3][4] this compound, a deuterated analog of the metabolite, is the ideal internal standard for this purpose. It exhibits identical chemical and physical properties to the endogenous analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for any variability in these processes.[2][5] This leads to enhanced precision, accuracy, and robustness of the analytical method.

Application

The primary application of this compound is as an internal standard for the quantification of 25-Desacetyl Rifampicin in pediatric plasma or serum samples via LC-MS/MS. This is integral to:

  • Pediatric Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Rifampicin and its active metabolite in children.

  • Therapeutic Drug Monitoring (TDM): Optimizing Rifampicin dosage in pediatric patients to maintain drug exposure within the therapeutic window.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of Rifampicin in the pediatric population.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Rifampicin in pediatric populations from various studies. These values highlight the variability in drug exposure and the importance of accurate monitoring.

Table 1: Rifampicin Pharmacokinetic Parameters in Children

PopulationRifampicin Dose (mg/kg)Cmax (µg/mL)AUC0-24 (mg·h/L)Reference
Children (0.25-12.8 years)~300 mg/m² (IV)25.9 ± 1.3-[6]
Infants and Children109-11.5-[7]
Children < 2 years106.36-[8]
Children < 2 years1511.7-[8]
Children with active TB (median age 5 years)16 (median)6.3 (median)-[8]
Children with TB10-202-hour conc. < 8 in 91%-[9]
Children with TB (High-Dose Study)15-37.5 (median)[1]
Children with TB (High-Dose Study)35-70.3 (median)[1]
Children with TB (High-Dose Study)60-183 (median)[1]

Table 2: LC-MS/MS Method Parameters for Rifampicin and Metabolite Quantification

ParameterRifampicin25-Desacetyl RifampicinInternal StandardReference
Linearity Range 5-40000 µg/L70.4 - 3379.2 ng/mLRifampicin-d8[10][11][12]
25-6400 ng/mL-Rifapentine[13]
5.021-1008.315 ng/ml-Phenacetin[14]
LLOQ 5 µg/L70.4 ng/mL-[10][11][12]
25 ng/mL--[13]
Recovery ~92%--[10][11]
>90%--[13]
48.65-55.15%--[14]
Retention Time 1.1 - 1.54 min-Varies[10][11][14]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a standard method for extracting Rifampicin and its metabolites from plasma samples.

  • Thaw Samples: Allow pediatric plasma samples, quality control (QC) samples, and calibration standards to thaw at room temperature.

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each tube, except for blank samples. To the blank, add 10 µL of methanol.

  • Vortex: Briefly vortex the samples to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or a 50:50 acetonitrile/methanol mixture containing the internal standard) to each tube to precipitate plasma proteins.[13]

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,200 x g for 25 minutes at 4°C to pellet the precipitated proteins.[13]

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.[13]

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of Rifampicin and its metabolites.

  • LC System: Agilent 1290 Infinity or equivalent

  • MS System: Agilent 6460 Triple Quadrupole or equivalent

  • Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the analytes from endogenous interferences. For example:

    • 0-0.5 min: 95% A

    • 0.5-1.5 min: 5% A

    • 1.5-2.0 min: 5% A

    • 2.0-2.4 min: 95% A

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1-5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Rifampicin: m/z 823.4 → 163.1 (quantifier), 823.4 → 107.1 (qualifier)[10]

    • 25-Desacetyl Rifampicin: To be determined empirically, expected around m/z 781.4 → [fragment ion]

    • This compound: To be determined empirically, expected around m/z 784.4 → [fragment ion]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Pediatric Plasma Sample aliquot Aliquot 100 µL start->aliquot spike Spike with This compound aliquot->spike precipitate Add Acetonitrile (Protein Precipitation) spike->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant end_prep Sample for Analysis supernatant->end_prep inject Inject into LC-MS/MS end_prep->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect quantify Quantification detect->quantify end_analysis Concentration Data quantify->end_analysis

Caption: Experimental workflow for the quantification of 25-Desacetyl Rifampicin.

metabolic_pathway Rifampicin Rifampicin (Parent Drug) Metabolite 25-Desacetyl Rifampicin (Active Metabolite) Rifampicin->Metabolite Hepatic Deacetylation Excretion Biliary and Renal Excretion Rifampicin->Excretion Direct Elimination Metabolite->Excretion

Caption: Simplified metabolic pathway of Rifampicin.

Conclusion

The use of this compound as an internal standard is crucial for the development of high-quality bioanalytical methods for pediatric pharmacokinetic studies of Rifampicin. The protocols and information provided in these application notes offer a robust framework for researchers and scientists to accurately quantify 25-Desacetyl Rifampicin, ultimately contributing to the optimization of tuberculosis therapy in children. The detailed methodologies and clear data presentation are intended to facilitate the seamless adoption of these techniques in a drug development and clinical research setting.

References

Troubleshooting & Optimization

25-Desacetyl Rifampicin-d3 stability in methanol and plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 25-Desacetyl Rifampicin-d3 in methanol (B129727) and plasma.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and its solutions?

A1: For long-term storage, the solid form of this compound should be stored at -20°C.[1][2][3] Stock solutions in methanol should be freshly prepared whenever possible. If short-term storage of a methanol stock solution is necessary, it should be stored at -20°C in amber vials to protect from light and used within a month.[4] Plasma samples containing the analyte should be stored at -20°C or lower.[4]

Q2: Is this compound stable in methanol?

A2: Based on studies of the parent compound, rifampicin (B610482), significant degradation can occur in methanol.[3] It is strongly recommended to prepare fresh methanolic solutions for each experiment. If storage is unavoidable, it should be at -20°C for a limited time.

Q3: How stable is this compound in plasma?

A3: 25-Desacetyl Rifampicin (non-deuterated) has shown good stability in plasma for up to 7 days when stored at -20°C. It is also stable for at least 4 hours at room temperature and can withstand up to three freeze-thaw cycles.[4] The deuterated form is expected to have similar stability.

Q4: What are the known degradation products of rifampicin and its metabolites?

A4: The primary degradation products of rifampicin, which may also be relevant for its metabolites, are rifampicin quinone and 3-formyl-rifampicin.[4] Rifampicin quinone is a product of non-enzymatic autooxidation, while 3-formyl-rifampicin is formed under acidic conditions.[4]

Q5: Can the presence of other drugs affect the stability of this compound?

A5: Yes. For instance, the degradation of rifampicin is known to be accelerated in the presence of isoniazid, particularly in acidic environments. While specific interaction studies with this compound may not be available, it is prudent to consider potential interactions when co-analyzing with other compounds.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in methanolic stock solutions.
  • Possible Cause: Inherent instability of the rifampicin scaffold in methanol.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare methanolic stock solutions immediately before use.

    • Optimize storage: If temporary storage is necessary, store at -20°C in amber vials and use within a month.[4]

    • Alternative solvent: Consider dissolving the compound in DMSO for long-term stock solution storage, followed by dilution in an appropriate solvent for the experiment. However, compatibility with the analytical method must be verified.

Issue 2: Inconsistent results in plasma stability studies.
  • Possible Cause 1: Degradation due to improper sample handling.

  • Troubleshooting Steps:

    • Minimize time at room temperature: Process plasma samples promptly and keep them on ice whenever possible.

    • Avoid excessive freeze-thaw cycles: Aliquot plasma samples into smaller volumes to avoid repeated freezing and thawing. The compound is stable for up to three cycles.[4]

  • Possible Cause 2: pH-dependent degradation.

  • Troubleshooting Steps:

    • Control pH: Ensure the pH of the plasma is within a stable range. The parent compound, rifampicin, is known to degrade in acidic conditions.

    • Consider stabilizers: For the parent compound rifampicin, the addition of ascorbic acid has been shown to prevent degradation in plasma.[5] This could be explored for this compound if instability persists, but the impact on the analytical method must be validated.

Issue 3: Appearance of unexpected peaks in chromatograms.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify potential degradants: Compare the retention times of the unknown peaks with those of known degradation products like rifampicin quinone and 3-formyl-rifampicin.

    • Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm their chromatographic behavior.

    • Optimize chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation of the analyte from its degradation products.

Quantitative Data Summary

Table 1: Stability of 25-Desacetyl Rifampicin in Human Plasma

Stability ConditionStorage TemperatureDurationMean % Recovery (± SD)
Freeze-Thaw-20°C to Room Temp.3 Cycles95.3 ± 4.1
Short-TermRoom Temperature4 hours97.2 ± 3.5
Long-Term-20°C24 hours98.1 ± 2.9
Long-Term-20°C7 days96.5 ± 3.8

Data is for the non-deuterated form, 25-Desacetyl Rifampicin, and is expected to be a close proxy for the d3-labeled compound.[4]

Table 2: Estimated Stability of Rifampicin in Methanol

Storage TemperatureDurationEstimated % Degradation
Room TemperatureFreshly Prepared~22%
4°C3 monthsNo significant change from initial
-20°C3 monthsNo significant change from initial

Data is for the parent compound, rifampicin, and serves as an estimate for this compound. It is highly recommended to use freshly prepared methanolic solutions.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma
  • Spiking: Spike a known concentration of this compound into blank human plasma.

  • Aliquoting: Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes for each stability condition to be tested.

  • Time Zero (T0) Samples: Immediately process a set of aliquots to determine the initial concentration. This involves protein precipitation with a suitable organic solvent (e.g., methanol or acetonitrile) containing an internal standard.

  • Stability Conditions:

    • Freeze-Thaw: Store aliquots at -20°C for 24 hours, then thaw at room temperature. Repeat for the desired number of cycles.

    • Short-Term (Room Temperature): Keep aliquots at room temperature for specific time points (e.g., 0, 2, 4, 8 hours).

    • Long-Term: Store aliquots at -20°C and -80°C for extended periods (e.g., 1, 7, 14, 30 days).

  • Sample Processing: At each time point, precipitate the proteins from the plasma samples as done for the T0 samples.

  • Analysis: Analyze the supernatant using a validated analytical method, such as LC-MS/MS.

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. The compound is considered stable if the mean concentration is within ±15% of the initial concentration.

Protocol 2: Forced Degradation Study
  • Prepare Solutions: Prepare solutions of this compound in various stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at 60°C.

    • Photolytic Degradation: Expose a solution to a calibrated light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC or UPLC-MS/MS method.

  • Peak Purity: Assess the peak purity of the parent compound to ensure that co-eluting degradation products are not interfering with quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis A Spike 25-Desacetyl Rifampicin-d3 into Plasma B Aliquot Spiked Plasma A->B C Freeze-Thaw Cycles B->C D Room Temperature (Short-Term) B->D E -20°C / -80°C (Long-Term) B->E F Protein Precipitation (at each time point) C->F D->F E->F G LC-MS/MS Analysis F->G H Calculate % Remaining G->H

Caption: Experimental workflow for assessing the stability of this compound in plasma.

logical_relationships A 25-Desacetyl Rifampicin-d3 Stability B Temperature A->B C Solvent/Matrix (Methanol vs. Plasma) A->C D pH A->D E Presence of Other Drugs A->E F Light Exposure A->F G Freeze-Thaw Cycles A->G degradation_pathway Rif Rifampicin / 25-Desacetyl Rifampicin Acid Acidic Conditions (e.g., stomach pH) Rif->Acid Hydrolysis Oxidation Auto-oxidation Rif->Oxidation Formyl 3-Formyl-Rifamycin (Degradation Product) Acid->Formyl Quinone Rifampicin Quinone (Degradation Product) Oxidation->Quinone

References

Technical Support Center: Analysis of 25-Desacetyl Rifampicin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 25-Desacetyl Rifampicin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for 25-Desacetyl Rifampicin (B610482) and its deuterated internal standards?

While specific transitions should always be optimized in your laboratory, published methods provide a strong starting point. For positive electrospray ionization (ESI+), the following MRM transitions have been reported for 25-Desacetyl Rifampicin (25-dRIF) and a closely related deuterated internal standard, 25-dRIF-d8. These can be adapted for this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
25-Desacetyl Rifampicin (25-dRIF)749.595.1[1]
25-Desacetyl Rifampicin-d8 (25-dRIF-d8)757.595.0[1]

Note: The transition for this compound would be expected to have a precursor ion (m/z) of approximately 752.5, assuming the deuterium (B1214612) labels are on the desacetyl portion. The product ion may be similar to the non-labeled compound, but this must be confirmed experimentally through infusion and tuning.

Q2: Which sample preparation technique is recommended for analyzing this compound in plasma?

Protein precipitation is a common, rapid, and effective method for extracting 25-Desacetyl Rifampicin from plasma.[2][3] For enhanced cleanup of complex biological matrices and to remove phospholipids (B1166683) that can cause ion suppression, a pass-through dephospholipidation plate is also recommended.[1]

Q3: What are the common causes of low sensitivity or poor signal-to-noise for this compound?

Low sensitivity in LC-MS/MS analysis can stem from several factors.[4] Key areas to investigate include:

  • Suboptimal MS Parameters: Incorrect cone voltage or collision energy can lead to poor ionization or excessive fragmentation.

  • Ion Suppression: Co-eluting matrix components, such as phospholipids from plasma, can interfere with the ionization of the target analyte, reducing its signal.[5][6]

  • Analyte Instability: Rifampicin and its metabolites can be prone to oxidation.

  • Inefficient Sample Preparation: Poor recovery during the extraction step will result in less analyte reaching the detector.

  • Contamination: Contaminated solvents or system components can lead to high background noise.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or High Signal-to-Noise Ratio

This is a frequent challenge that can often be traced back to the sample preparation or chromatography.

A simple and effective protein precipitation protocol can be adapted from methods used for Rifampicin and its metabolites.[2]

  • Sample Aliquoting: Pipette 20 µL of plasma into a clean microcentrifuge tube.

  • Precipitation: Add 100 µL of ice-cold methanol (B129727) containing the internal standard (this compound).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G start Start: Poor Peak Shape or Low Signal-to-Noise check_sample_prep Review Sample Preparation: - Inefficient precipitation? - Analyte degradation? start->check_sample_prep check_chromatography Evaluate Chromatography: - Co-elution with matrix? - Inappropriate mobile phase? start->check_chromatography check_ms_params Optimize MS Parameters: - Suboptimal cone voltage? - Incorrect collision energy? start->check_ms_params solution_prep Solution: - Use fresh, high-purity solvents. - Consider dephospholipidation plate for cleaner extract. check_sample_prep->solution_prep solution_chrom Solution: - Adjust gradient to separate analyte from suppression zones. - Ensure mobile phase pH is optimal for analyte ionization. check_chromatography->solution_chrom solution_ms Solution: - Perform infusion of analyte to determine optimal cone voltage and collision energy. check_ms_params->solution_ms

Figure 1. Troubleshooting workflow for poor peak shape and low signal.
Issue 2: Significant Signal Carryover Between Injections

Carryover is a known issue with Rifampicin and its metabolites, where residual analyte from a high-concentration sample appears in subsequent blank or low-concentration samples.[8][9] This can compromise the accuracy of quantification, especially at the lower limit of quantification (LLOQ).

To combat carryover, a rigorous wash protocol is essential. This may involve a dedicated wash method run between samples or after high-concentration samples.

  • Strong Solvent Wash: Use a wash solution stronger than the mobile phase, such as a mixture of isopropanol (B130326) and water (50:50, v/v).[2]

  • Needle and Loop Wash: Ensure the autosampler needle and sample loop are thoroughly flushed with the strong solvent wash.

  • "W-Shaped" Gradient Wash: In some cases, a "W-shaped" gradient wash can be effective. This involves alternating between high and low organic phase concentrations to strip adsorbed analytes from the column and flow path.[2]

  • Column Selection: Some studies have found that carryover is column-dependent, suggesting a "column memory effect".[8] If carryover persists, testing a different C18 column from another manufacturer may be beneficial.

G cluster_source Identify Source cluster_solution Implement Solution start High Carryover Detected autosampler Autosampler start->autosampler Isolating components column LC Column start->column other Other Components (Tubing, Fittings) start->other wash Improve Wash Protocol: - Stronger solvent - Multiple wash cycles autosampler->wash gradient Modify Gradient: - Aggressive post-run wash column->gradient replace_column Replace Column: - Test different C18 phase column->replace_column other->wash

References

Technical Support Center: Bioanalysis of 25-Desacetyl Rifampicin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 25-Desacetyl Rifampicin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate matrix effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS/MS bioanalysis?

A1: The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of quantitative analyses.[1] Biological samples like plasma, urine, or tissue homogenates contain numerous endogenous components, such as phospholipids (B1166683), salts, and proteins, that can cause these effects.[2]

Q2: Why is this compound used, and is it susceptible to matrix effects?

A2: this compound is the stable isotope-labeled (SIL) version of 25-Desacetyl Rifampicin, a primary active metabolite of the antibiotic Rifampicin.[3][4] It is intended for use as an internal standard (IS) in quantitative bioanalysis by GC- or LC-MS.[5] The use of a SIL-IS is a key strategy to compensate for matrix effects, as the IS and the analyte are expected to behave almost identically during sample preparation and ionization.[6] However, even with a SIL-IS, significant matrix effects can still lead to a loss of sensitivity or inaccurate results if the effect is severe.[7]

Q3: What are the primary causes of matrix effects in plasma-based assays?

A3: The main culprits behind matrix effects, particularly in electrospray ionization (ESI), are endogenous phospholipids from cell membranes.[8] These molecules often co-extract with analytes during sample preparation and can co-elute during chromatographic separation, suppressing the ionization of the target analyte. Other sources include salts, dosing vehicles, anticoagulants, and co-administered drugs or their metabolites.[1][2]

Q4: What are the main strategies to mitigate matrix effects?

A4: There are three primary strategies to combat matrix effects:

  • Optimize Sample Preparation: The most effective approach is to remove interfering components from the matrix before analysis.[7][9] Techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7]

  • Improve Chromatographic Separation: Modifying LC parameters (e.g., mobile phase, gradient, column chemistry) can separate the analyte from co-eluting matrix components.[10]

  • Use an Appropriate Internal Standard: Employing a stable isotope-labeled internal standard, like this compound for its unlabeled counterpart, is crucial to compensate for ionization variability.[6]

Troubleshooting Guide

Q5: My signal intensity is low and inconsistent. How do I confirm if this is a matrix effect?

A5: Low and variable signal intensity is a classic sign of ion suppression. You can quantitatively assess the matrix effect using a post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into the extract of a blank matrix sample with the peak area of the analyte in a neat (clean) solvent. A significant difference indicates the presence of a matrix effect.[2][11] A qualitative assessment can be performed using the post-column infusion technique.[10][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol is considered the "gold standard" for quantifying matrix effects.[2]

Objective: To calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and internal standard (this compound) into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma from at least six different sources) through the entire extraction procedure.[12] Spike the analyte and IS into the final, extracted blank matrix just before LC-MS/MS analysis. The final concentration should match Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction procedure and process. This set is used to determine recovery.

  • Analyze Samples: Inject all samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response of Analyte in Set B) / (Mean Peak Response of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The IS-normalized MF should be close to 1.0 to demonstrate that the internal standard effectively compensates for the matrix effect.[2]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE is a highly effective technique for removing phospholipids and other interferences, providing cleaner extracts than protein precipitation.[9]

Objective: To extract 25-Desacetyl Rifampicin from plasma while minimizing matrix components.

Materials:

  • Mixed-mode cation exchange SPE cartridges.

  • Human plasma samples.

  • Methanol (MeOH), Acetonitrile (ACN).

  • 0.1% Formic acid in water.

  • 5% Ammonium (B1175870) hydroxide (B78521) in MeOH.

  • Centrifuge, evaporator.

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Pretreat 0.5 mL of plasma by adding the internal standard (this compound) and 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of ACN.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in MeOH.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques

This table summarizes the general performance of different sample preparation methods for reducing matrix effects and improving analyte recovery.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Mechanism Protein removal via solvent crashAnalyte partitioning between immiscible liquidsAnalyte retention on a solid sorbent
Pros Simple, fast, inexpensiveCan provide very clean extractsHigh selectivity, clean extracts, amenable to automation
Cons High levels of residual phospholipids, significant matrix effect.[9]Can have low recovery for polar analytes, labor-intensive.[9]More complex and costly method development
Typical Recovery >80% for many compounds[13]Variable, often lower for polar compounds[9]>80% with method optimization[13]
Matrix Effect Level High[9][14]Low to Medium[9]Low (especially with mixed-mode phases)[9]
Best For High-throughput screening where sensitivity is not limitingRemoving non-polar interferencesAssays requiring high sensitivity and accuracy

Visual Guides

// Nodes start [label="Problem Encountered:\nLow Signal / High Variability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_is [label="Is a Stable Isotope-Labeled\nInternal Standard (SIL-IS) Used?\n(e.g., this compound)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; implement_is [label="Implement SIL-IS", fillcolor="#34A853", fontcolor="#FFFFFF"]; quant_me [label="Quantify Matrix Effect\n(Post-Extraction Spike Protocol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; me_significant [label="Is Matrix Effect\nSignificant (MF <0.8 or >1.2)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_prep [label="Optimize Sample Preparation\n(See Selection Guide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_lc [label="Optimize Chromatography\n(e.g., Change Gradient, Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; revalidate [label="Re-evaluate Matrix Effect", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_ok [label="Method Acceptable", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; end_fail [label="Consult Further", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_is; check_is -> implement_is [label="No"]; implement_is -> quant_me; check_is -> quant_me [label="Yes"]; quant_me -> me_significant; me_significant -> optimize_prep [label="Yes"]; optimize_prep -> optimize_lc; optimize_lc -> revalidate; revalidate -> me_significant [label="Still Significant"]; me_significant -> end_ok [label="No"]; revalidate -> end_ok [label="Not Significant"]; }

Caption: General troubleshooting workflow for identifying and mitigating matrix effects.

// Nodes start [label="Start: Select Sample Prep Method", fillcolor="#FFFFFF", fontcolor="#202124"]; sensitivity [label="Is High Sensitivity\nCritical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; throughput [label="Is High Throughput\nMore Important?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; analyte_polarity [label="Is Analyte Polar?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

ppt (B1677978) [label="Use Protein Precipitation (PPT)\n(Fast but 'dirty' extracts)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lle [label="Use Liquid-Liquid Extraction (LLE)\n(Cleaner, good for non-polar analytes)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spe [label="Use Solid-Phase Extraction (SPE)\n(Cleanest extracts, best for sensitivity)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> sensitivity; sensitivity -> throughput [label="No"]; sensitivity -> spe [label="Yes"]; throughput -> ppt [label="Yes"]; throughput -> analyte_polarity [label="No"]; analyte_polarity -> spe [label="Yes"]; analyte_polarity -> lle [label="No"]; }

Caption: Decision guide for selecting an appropriate sample preparation method.

// Edges prep_A -> analyze; prep_B -> analyze; analyze -> calculate; calculate -> result; }

Caption: Workflow for the post-extraction spike method to quantify matrix effects.

References

troubleshooting poor chromatographic peak shape for 25-Desacetyl Rifampicin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 25-Desacetyl Rifampicin-d3 Analysis

Welcome to the technical support center for troubleshooting chromatographic issues related to this compound. This guide provides detailed answers to common problems, focusing on poor peak shape, to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape issue for this compound. It is typically caused by secondary interactions between the basic piperazine (B1678402) functional group on the molecule and acidic residual silanol (B1196071) groups (Si-OH) on the silica-based column packing material.[1][2][3]

Primary Causes & Solutions:

  • Silanol Interactions: At a mid-range pH (e.g., > 3), residual silanols on the column's silica (B1680970) backbone become deprotonated (Si-O⁻) and can interact strongly with the protonated, positively charged analyte, slowing its elution and causing tailing.[1][4]

    • Solution: Lower the mobile phase pH to around 2.5-3.5. This protonates the silanol groups (Si-OH), minimizing these secondary ionic interactions.[5]

    • Solution: Use a modern, high-purity, end-capped C18 or C8 column. End-capping neutralizes most residual silanols, providing a more inert surface.[1][5]

  • Mobile Phase pH Near Analyte pKa: Rifampicin and its metabolites are zwitterionic, with a basic pKa of approximately 7.9 (piperazine nitrogen) and an acidic pKa of 1.7.[6][7][8] Operating near the basic pKa can lead to inconsistent protonation of the analyte during its passage through the column, resulting in a broadened, tailing peak.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the basic pKa (i.e., pH < 5.9) to ensure the molecule is consistently protonated.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[2][9]

    • Solution: Reduce the injection volume or dilute the sample.

Q2: My peak is fronting. What is the cause and how can I fix it?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still occur.

Primary Causes & Solutions:

  • Concentration Overload / Poor Solubility: If the sample is not fully soluble in the mobile phase or is dissolved in a much stronger solvent than the mobile phase, it can lead to fronting.[3][4]

    • Solution: Ensure your sample is fully dissolved in a solvent that is as weak as or weaker than your initial mobile phase. If possible, dissolve the sample directly in the mobile phase.[10]

  • Column Collapse: This is a rare but possible issue where the stationary phase bed collapses, often due to extreme pH or temperature, creating a void at the column inlet.[4]

    • Solution: Replace the column and ensure operating conditions are within the manufacturer's specifications for pH and temperature.

Q3: What causes broad or split peaks for this compound?

Broad peaks reduce sensitivity and resolution, while split peaks suggest a disruption in the chromatographic path.

Primary Causes & Solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out before and after separation.[1]

    • Solution: Use narrow internal diameter tubing (e.g., 0.12 mm) and keep the length as short as possible.

  • Blocked Column Frit or Contamination: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[9]

    • Solution: Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column. Always use a guard column to protect the analytical column.[9][11]

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5]

    • Solution: Match the injection solvent to the initial mobile phase composition as closely as possible.

Troubleshooting Summary

The following table summarizes common issues and recommended actions for improving the peak shape of this compound.

Observed Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.Lower mobile phase pH to 2.5–3.5. Use a modern, end-capped column.
Mobile phase pH is too close to the analyte's pKa (7.9).Adjust mobile phase pH to be at least 2 units away from the pKa (e.g., pH < 5.9).
Column mass overload.Reduce sample concentration or injection volume.
Peak Fronting Sample is poorly soluble or dissolved in a strong solvent.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column bed collapse (void formation).Replace the column and operate within pH/temperature limits.
Broad Peaks High extra-column volume.Use shorter, narrower ID tubing.
Column contamination or partially blocked frit.Use a guard column; filter samples and mobile phases.
Split Peaks Partially blocked column inlet frit.Back-flush the column or replace it. Use a guard column.
Incompatible sample solvent.Ensure the sample solvent is miscible with and weaker than the mobile phase.

Experimental Protocols & Methodologies

Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis of 25-Desacetyl Rifampicin. Optimization may be required based on your specific instrumentation and sample matrix.

  • Column: High-purity, end-capped C18 or C8 column (e.g., Phenomenex Luna C18, Waters Symmetry C8), 150 x 4.6 mm, 5 µm particle size.[12][13]

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 60% A / 40% B, isocratic, or a shallow gradient depending on other analytes.

  • Flow Rate: 1.0 mL/min.[14][15]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[12][15][16]

  • Injection Volume: 5-10 µL.

  • Sample Diluent: Mobile Phase (60:40 Water:Methanol or Acetonitrile).

Visual Troubleshooting Guides

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical workflow for diagnosing and resolving common peak shape problems.

G start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting broad_split Broad / Split Peak start->broad_split cause_silanol Cause: Secondary Silanol Interactions tailing->cause_silanol cause_ph Cause: Mobile Phase pH too high tailing->cause_ph cause_overload Cause: Mass Overload tailing->cause_overload cause_solubility Cause: Poor Solubility / Strong Sample Solvent fronting->cause_solubility cause_void Cause: Column Void fronting->cause_void cause_extracol Cause: Extra-Column Volume broad_split->cause_extracol cause_frit Cause: Blocked Frit / Contamination broad_split->cause_frit sol_ph Solution: Lower pH to 2.5-3.5 Use End-Capped Column cause_silanol->sol_ph cause_ph->sol_ph sol_dilute Solution: Dilute Sample or Reduce Injection Volume cause_overload->sol_dilute sol_solvent Solution: Dissolve Sample in Mobile Phase cause_solubility->sol_solvent sol_column Solution: Replace Column cause_void->sol_column sol_tubing Solution: Use Shorter, Narrower ID Tubing cause_extracol->sol_tubing sol_guard Solution: Use Guard Column, Filter Samples cause_frit->sol_guard

Caption: A flowchart for troubleshooting poor chromatographic peak shape.

Mechanism of Peak Tailing due to Silanol Interaction

This diagram illustrates the desired and undesired interactions occurring within a C18 column that lead to peak tailing for basic compounds like 25-Desacetyl Rifampicin.

G cluster_0 Silica Particle Surface silica Si c18 C18 Hydrophobic Chain silanol Deprotonated Silanol (Si-O⁻) analyte This compound (Protonated, R-NH⁺) analyte->c18  Desired Hydrophobic Interaction  (Symmetrical Peak) analyte->silanol  Undesired Ionic Interaction  (Causes Peak Tailing)

Caption: Chemical interactions on a C18 stationary phase causing peak tailing.

References

Technical Support Center: Optimization of Extraction Recovery for 25-Desacetyl Rifampicin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of 25-Desacetyl Rifampicin-d3 from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma or serum?

A1: The three most common methods for extracting this compound and other rifampicin (B610482) derivatives from biological matrices are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the desired sample cleanliness, required recovery, sample throughput, and the analytical technique used for quantification (e.g., LC-MS/MS).

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled version of 25-Desacetyl Rifampicin. It is an ideal internal standard for quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS). Because its physicochemical properties are nearly identical to the analyte of interest, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variability in sample extraction recovery and matrix effects, thereby improving the accuracy and precision of the quantification.

Q3: What are the key factors that can influence the extraction recovery of this compound?

A3: Several factors can significantly impact extraction recovery, including:

  • pH of the sample: The charge state of the analyte is pH-dependent, which affects its solubility in aqueous and organic phases.

  • Choice of organic solvent: The polarity and type of solvent used in LLE or for elution in SPE are critical for efficient extraction.

  • Sample to solvent ratio: An optimal ratio is necessary to ensure complete protein precipitation or efficient partitioning of the analyte.

  • Matrix effects: Endogenous components in the biological matrix can interfere with the extraction process or suppress/enhance the signal during analysis.

  • Analyte stability: Degradation of the analyte under certain pH, temperature, or light conditions can lead to lower recovery.

Q4: How stable is this compound during sample preparation and storage?

A4: Rifampicin and its metabolites can be susceptible to degradation, particularly in acidic conditions.[1] It is crucial to handle samples promptly and store them at appropriate temperatures (typically -20°C or lower) to minimize degradation. Stock solutions of this compound should also be stored at low temperatures, protected from light, and in a suitable solvent like methanol (B129727). While specific stability data for the deuterated form is limited, its stability is expected to be comparable to the unlabeled compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Recovery Suboptimal pH: The pH of the sample may not be optimal for the chosen extraction method. For LLE, a pH that ensures the analyte is in a neutral form will improve its solubility in the organic solvent.Adjust the sample pH. For rifampicin derivatives, a neutral to slightly basic pH is often beneficial for LLE.[2]
Inappropriate Organic Solvent: The polarity of the extraction solvent in LLE or the elution solvent in SPE may not be suitable for the analyte.Test different organic solvents or solvent mixtures. For LLE of rifampicin and its metabolites, solvents like ethyl acetate, methyl tert-butyl ether, or mixtures with dichloromethane (B109758) have been used successfully.[3]
Incomplete Protein Precipitation: The ratio of organic solvent to the sample may be insufficient, or the mixing may not be thorough.Increase the solvent-to-sample ratio (e.g., 3:1 or 4:1 of acetonitrile (B52724) or methanol to plasma). Ensure vigorous vortexing to achieve complete protein precipitation.
Analyte Degradation: The analyte may be degrading during sample processing due to exposure to harsh pH, high temperatures, or light.Minimize sample processing time. Work on ice and protect samples from light. Ensure the pH of the solutions used is within the stability range of the analyte.
High Variability in Recovery Inconsistent Sample Handling: Variations in vortexing time, centrifugation speed, or temperature can lead to inconsistent results.Standardize all steps of the extraction protocol. Use a consistent vortexing time and speed, and ensure the centrifuge is properly calibrated.
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of the analyte, leading to signal suppression or enhancement.Employ a more rigorous cleanup method like SPE. Optimize the chromatographic conditions to separate the analyte from interfering matrix components.
Poor Peak Shape in Chromatography High Organic Content in Final Extract: Injecting a sample with a high percentage of strong organic solvent into a reversed-phase LC system with a weaker mobile phase can cause peak distortion.Evaporate the organic solvent from the final extract and reconstitute the residue in the initial mobile phase or a weaker solvent.
Precipitation in the LC System: If the analyte is not fully dissolved in the reconstitution solvent, it can precipitate in the LC system, leading to peak tailing and system contamination.Ensure the reconstitution solvent is appropriate for the analyte's solubility. Gently warm or sonicate the sample to aid dissolution.

Quantitative Data Summary

The following table summarizes reported extraction recovery rates for rifampicin and its metabolites using different extraction methods. Note that recovery can be highly dependent on the specific experimental conditions.

AnalyteMatrixExtraction MethodExtraction Solvent(s)Average Recovery (%)Reference
RifampicinHuman PlasmaLiquid-Liquid ExtractionEthyl acetate49-55[4]
RifampicinHuman PlasmaLiquid-Liquid ExtractionMethyl tert-butyl ether and Dichloromethane (70:30, v/v)95[3]
RifampicinHuman PlasmaProtein PrecipitationAcetonitrile>90[5]
25-Desacetyl RifampicinHuman PlasmaProtein PrecipitationMethanolNot explicitly stated, but method was successful for quantification[6]
Darifenacin (B195073) (example)Human PlasmaSolid-Phase Extraction-~50[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • Thaw frozen plasma or serum samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Internal Standard Spiking:

    • To 100 µL of the plasma sample, add a known amount of this compound internal standard solution.

  • pH Adjustment (Optional but Recommended):

    • Add an appropriate buffer to adjust the sample pH to neutral or slightly basic (e.g., pH 7.4).

  • Extraction:

    • Add 500 µL of the extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1-2 minutes.

  • Phase Separation:

    • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS system.

    • Vortex briefly to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP)

This is a rapid and simple protocol suitable for high-throughput analysis.

  • Sample Preparation:

    • Thaw frozen plasma or serum samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Internal Standard Spiking:

    • To 100 µL of the plasma sample, add a known amount of this compound internal standard solution.

  • Precipitation:

    • Add 300-400 µL of cold acetonitrile or methanol.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional):

    • For improved chromatographic peak shape, the supernatant can be evaporated and reconstituted as described in the LLE protocol. Alternatively, the supernatant can be directly injected if the analytical method is robust to the high organic content.

  • Analysis:

    • Transfer the sample for injection into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to LLE and PP and is useful for complex matrices. The specific sorbent and solvents will depend on the properties of the analyte.

  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) by passing methanol followed by equilibration with water or a specific buffer.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting it with a suitable buffer.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering matrix components while retaining the analyte.

  • Elution:

    • Elute the analyte from the cartridge using a small volume of a strong organic solvent or a solvent mixture.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase as described in the LLE protocol.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Extraction_Optimization_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Method Selection cluster_analysis Analysis & Optimization Start Start with Biological Matrix (e.g., Plasma) Spike Spike with This compound (IS) Start->Spike Method Choose Extraction Method Spike->Method LLE Liquid-Liquid Extraction Method->LLE High Recovery Good Clean-up SPE Solid-Phase Extraction Method->SPE Best Clean-up High Selectivity PP Protein Precipitation Method->PP Fast & Simple High Throughput Analysis LC-MS/MS Analysis LLE->Analysis SPE->Analysis PP->Analysis Evaluate Evaluate Recovery & Matrix Effects Analysis->Evaluate Good Recovery > 85% Minimal Matrix Effects Evaluate->Good Good Bad Low or Variable Recovery Significant Matrix Effects Evaluate->Bad Bad Troubleshoot Troubleshoot & Optimize (Refer to Guide) Bad->Troubleshoot Troubleshoot->Method

Caption: Workflow for optimizing the extraction recovery of this compound.

Troubleshooting_Low_Recovery cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PP Protein Precipitation (PP) cluster_SPE Solid-Phase Extraction (SPE) Start Start: Low Extraction Recovery CheckMethod Review Current Extraction Method Start->CheckMethod CheckLLE_pH Is sample pH optimal (neutral/slightly basic)? CheckMethod->CheckLLE_pH LLE CheckPP_Ratio Is solvent:sample ratio adequate (e.g., 3:1 or 4:1)? CheckMethod->CheckPP_Ratio PP CheckSPE_Sorbent Is the sorbent chemistry appropriate? CheckMethod->CheckSPE_Sorbent SPE AdjustLLE_pH Adjust pH CheckLLE_pH->AdjustLLE_pH No CheckLLE_Solvent Is the organic solvent appropriate? CheckLLE_pH->CheckLLE_Solvent Yes AdjustLLE_pH->CheckLLE_Solvent ChangeLLE_Solvent Test alternative solvents (e.g., MTBE, Ethyl Acetate) CheckLLE_Solvent->ChangeLLE_Solvent No Re_evaluate Re-evaluate Recovery ChangeLLE_Solvent->Re_evaluate IncreasePP_Ratio Increase solvent volume CheckPP_Ratio->IncreasePP_Ratio No CheckPP_Mixing Is vortexing vigorous and sufficient? CheckPP_Ratio->CheckPP_Mixing Yes IncreasePP_Ratio->CheckPP_Mixing IncreasePP_Mixing Increase vortexing time/speed CheckPP_Mixing->IncreasePP_Mixing No IncreasePP_Mixing->Re_evaluate ChangeSPE_Sorbent Select alternative sorbent (e.g., mixed-mode) CheckSPE_Sorbent->ChangeSPE_Sorbent No CheckSPE_Elution Is the elution solvent strong enough? CheckSPE_Sorbent->CheckSPE_Elution Yes ChangeSPE_Sorbent->CheckSPE_Elution StrengthenSPE_Elution Increase elution solvent strength CheckSPE_Elution->StrengthenSPE_Elution No StrengthenSPE_Elution->Re_evaluate

Caption: Decision tree for troubleshooting low extraction recovery of this compound.

References

Technical Support Center: Reducing Analytical Variability with 25-Desacetyl Rifampicin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 25-Desacetyl Rifampicin-d3 as an internal standard in analytical assays. The information provided aims to help users address specific issues encountered during their experiments and effectively reduce analytical variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Its primary role is to compensate for variability during sample preparation and analysis. By adding a known and constant amount of this compound to all samples, calibration standards, and quality controls, it helps to correct for analyte loss during extraction, variations in injection volume, and fluctuations in mass spectrometer signal due to matrix effects or instrument drift.

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled analyte (25-Desacetyl Rifampicin). This ensures that it behaves similarly during sample extraction, chromatography, and ionization.

  • Co-elution: It is designed to co-elute with the analyte, meaning they experience the same matrix effects at the same time, allowing for more accurate correction.

  • Mass Differentiation: The deuterium (B1214612) labeling provides a mass difference that allows the mass spectrometer to distinguish between the internal standard and the analyte.

Q3: How do I properly prepare and store this compound stock solutions?

A3: Proper preparation and storage are crucial for maintaining the integrity of the internal standard.

  • Preparation: Stock solutions should be prepared by accurately weighing the this compound and dissolving it in a high-purity organic solvent such as methanol (B129727) or acetonitrile (B52724) to a known concentration.

  • Storage: Store stock solutions in amber vials at -20°C or lower to prevent degradation from light and temperature fluctuations. It is recommended to prepare smaller aliquots of the working solution to minimize freeze-thaw cycles.

Q4: What are the key validation parameters to assess when developing a method with this compound?

A4: A bioanalytical method using this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

  • Accuracy and Precision: Assessing how close the measured values are to the true values and the degree of scatter in the data.

  • Linearity and Range: Defining the concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: Evaluating the efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of matrix components on the ionization of the analyte and internal standard.

  • Stability: Evaluating the stability of the analyte and internal standard under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[1][2]

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response

Symptoms:

  • Inconsistent peak areas for this compound across a single analytical run.

  • Significant drift in the internal standard signal from the beginning to the end of the run.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Review the sample preparation workflow for any inconsistencies in pipetting, extraction, or reconstitution steps. Ensure thorough vortexing after adding the internal standard.
Instrument Instability Check the LC-MS/MS system for any leaks, fluctuations in pump pressure, or instability in the mass spectrometer's ion source.
Matrix Effects Different samples may have varying matrix components that can suppress or enhance the ionization of the internal standard. Ensure that the chromatography is optimized to separate the analyte and internal standard from interfering matrix components.
Degradation of Internal Standard Verify the stability of the this compound working solution. Prepare a fresh working solution from the stock to rule out degradation.

Logical Troubleshooting Workflow:

Start High IS Variability Check_Prep Review Sample Preparation Protocol Start->Check_Prep Prep_OK Preparation Consistent? Check_Prep->Prep_OK Check_Instrument Assess Instrument Performance Instrument_OK Instrument Stable? Check_Instrument->Instrument_OK Check_Matrix Investigate Matrix Effects Matrix_Effect Matrix Effect Present? Check_Matrix->Matrix_Effect Check_IS_Stability Verify IS Solution Stability IS_Stable IS Solution Stable? Check_IS_Stability->IS_Stable Prep_OK->Check_Instrument Yes Optimize_Prep Optimize Pipetting & Extraction Prep_OK->Optimize_Prep No Instrument_OK->Check_Matrix Yes Service_Instrument Perform Instrument Maintenance Instrument_OK->Service_Instrument No Matrix_Effect->Check_IS_Stability No Modify_Chroma Modify Chromatography to Separate Interferences Matrix_Effect->Modify_Chroma Yes Prepare_Fresh_IS Prepare Fresh IS Solution IS_Stable->Prepare_Fresh_IS No Resolved Issue Resolved IS_Stable->Resolved Yes Optimize_Prep->Resolved Service_Instrument->Resolved Modify_Chroma->Resolved Prepare_Fresh_IS->Resolved

Caption: Troubleshooting workflow for high internal standard variability.

Issue 2: Poor Peak Shape or Splitting for Analyte and/or Internal Standard

Symptoms:

  • Tailing or fronting peaks.

  • Split peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if it is old or has been used extensively.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte and internal standard to maintain a consistent ionization state.
Sample Solvent Incompatibility The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion. If possible, reconstitute in the initial mobile phase.
Injector Issues A partially blocked injector port or needle can cause peak splitting. Clean or replace the injector components as needed.
Issue 3: Inaccurate Quantification (Poor Accuracy and/or Precision)

Symptoms:

  • Quality control samples consistently failing acceptance criteria.

  • High coefficient of variation (%CV) for replicate injections.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Internal Standard Concentration Verify the concentration of the this compound working solution. An error in the IS concentration will lead to a systematic bias in the results.
Non-Co-elution of Analyte and IS If the analyte and internal standard do not co-elute, they may experience different matrix effects, leading to inaccurate quantification. Adjust the chromatographic method to ensure co-elution.
Cross-talk between Analyte and IS MRM Transitions Ensure that the MRM transitions for the analyte and internal standard are specific and that there is no interference between them.
Calibration Curve Issues Re-prepare the calibration standards and evaluate the linearity of the calibration curve. Consider using a different weighting factor if necessary.

Experimental Protocols

Representative Sample Preparation Protocol (Protein Precipitation)

This protocol is a general guideline for the extraction of Rifampicin (B610482) and its metabolites from plasma using this compound as an internal standard.

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality controls at room temperature.

  • Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 300 µL of the this compound working solution (e.g., in acetonitrile containing 0.1% formic acid) to each tube.

  • Precipitation: Vortex the tubes vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.[3]

Experimental Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Thaw Thaw Plasma Samples Aliquot Aliquot 100 µL Thaw->Aliquot Add_IS Add 300 µL IS Solution (this compound) Aliquot->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: General experimental workflow for bioanalysis.

Representative LC-MS/MS Conditions

The following are typical starting conditions for the analysis of Rifampicin and its metabolites. Method optimization will be required.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration.
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for Rifampicin, 25-Desacetyl Rifampicin, and this compound.

Quantitative Data Summary

The following tables summarize typical validation data for LC-MS/MS methods quantifying Rifampicin using a deuterated internal standard. These data are representative of the performance that can be expected when using this compound.

Table 1: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) Weighting
Rifampicin5 - 40,000> 0.9991/x
25-Desacetyl Rifampicin70 - 3379> 0.9921/x

Data adapted from a study on Rifampicin and 25-Desacetyl Rifampicin quantification.[4]

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Analyte QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
RifampicinLow QC< 793 - 107< 892 - 108
Medium QC< 694 - 106< 793 - 107
High QC< 595 - 105< 694 - 106
25-O-desacetyl rifapentineLow QC8.397.411.896.4
Medium QC6.7100.69.5106.3
High QC7.299.18.9101.2

Data adapted from validation studies of similar analytes using deuterated internal standards.[5][6]

Table 3: Recovery and Matrix Effect

Analyte QC Level Extraction Recovery (%) Matrix Effect (%)
RifampicinLow QC~90Minimal (<15%)
High QC~92Minimal (<15%)

Data adapted from a study demonstrating high recovery and minimal matrix effect with the use of a deuterated internal standard.[3]

References

Technical Support Center: 25-Desacetyl Rifampicin-d3 Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Desacetyl Rifampicin-d3. The information provided is designed to help identify and understand its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound degradation.

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Formation of degradation products due to sample handling or storage.Prepare fresh samples and store them at -20°C in an inert atmosphere.[1] Use a stability-indicating HPLC method to resolve the parent compound from its degradants.[2]
Low recovery of this compound Degradation of the compound in the analytical mobile phase or under certain pH conditions. Rifampicin (B610482) and its analogs are known to be unstable in acidic and alkaline conditions.[3][4]Adjust the pH of the mobile phase to a neutral range (around pH 6.8-7.5) where Rifampicin analogs show better stability.[5][6] Ensure the mobile phase is freshly prepared.
Inconsistent retention times Column degradation or matrix effects from the sample.Use a guard column to protect the analytical column. Ensure proper sample clean-up to remove interfering substances. Regularly flush the column as per the manufacturer's instructions.
Formation of colored byproducts Oxidation of the hydroquinone (B1673460) moiety in the rifamycin (B1679328) structure to a quinone. This is a common degradation pathway for rifamycins, leading to the formation of Rifampicin Quinone from Rifampicin.[7]Minimize exposure of the sample to light and oxygen. Use amber vials and consider de-gassing solvents. The addition of an antioxidant to the sample diluent may be beneficial if compatible with the analytical method.
Difficulty in identifying unknown peaks Lack of reference standards for potential degradation products.Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[2][4][8] Use LC-MS/MS to obtain mass spectral data of the unknown peaks for structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: While specific degradation studies on this compound are not extensively published, the degradation pathways are expected to be similar to those of Rifampicin. The primary degradation products are likely to be:

  • 25-Desacetyl Rifampicin Quinone-d3: Formed via oxidation. The presence of the quinone is a common indicator of degradation for Rifampicin.[7]

  • 3-Formyl-25-Desacetyl Rifamycin-d3: Formed under acidic conditions.[3]

  • Hydrolysis products: Degradation can also occur through hydrolysis under strongly acidic or basic conditions.

Q2: Under what conditions is this compound most likely to degrade?

A2: this compound is susceptible to degradation under the following conditions:

  • Acidic pH: Leads to the formation of 3-formyl derivatives.[3] The degradation of Rifampicin in the presence of isoniazid (B1672263) is notably higher at pH 2.[9]

  • Alkaline pH: Can also cause decomposition.[4]

  • Oxidative stress: Leads to the formation of the quinone derivative.[4][7]

  • Elevated temperatures: Thermal stress can accelerate degradation.[4]

  • Photolytic conditions: Exposure to light can induce degradation.[4]

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study involves subjecting the compound to various stress conditions to predict its degradation pathways. A general protocol is provided in the "Experimental Protocols" section below. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[8]

Q4: What analytical techniques are best suited for identifying the degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with a mass spectrometer (MS) is the most powerful tool.[3][6]

  • HPLC/UPLC with UV detection: Allows for the separation and quantification of the parent drug and its degradation products.[2][4]

  • LC-MS/MS: Provides molecular weight and fragmentation data, which are crucial for the structural elucidation of unknown degradants.[3]

Data Presentation

The following table summarizes the potential degradation products of this compound based on known degradation pathways of Rifampicin.

Potential Degradation Product Formation Condition Expected Molecular Formula Expected Molecular Weight
25-Desacetyl Rifampicin Quinone-d3OxidativeC41H51D3N4O11781.90
3-Formyl-25-Desacetyl Rifamycin-d3AcidicC36H43D3N2O11697.76

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 6.8)

  • HPLC or UPLC system with UV/PDA and MS detectors

  • C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm)[5]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Chromatographic Conditions (Example): [5]

    • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Phosphate buffer (pH 6.8) : Acetonitrile (96:4 v/v)

    • Mobile Phase B: Phosphate buffer (pH 6.8) : Acetonitrile (45:55 v/v)

    • Gradient: A suitable gradient program to ensure separation of all peaks.

    • Flow Rate: 0.25 mL/min

    • Detection: UV at 238 nm and/or MS detection.

    • Injection Volume: 5 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify the new peaks as potential degradation products.

    • Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (70°C, solid) stock->thermal Expose to photo Photolytic (UV light, RT) stock->photo Expose to neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc_ms LC-MS/MS Analysis neutralize->hplc_ms data Data Interpretation hplc_ms->data degradation_pathway parent This compound quinone 25-Desacetyl Rifampicin Quinone-d3 parent->quinone Oxidation (e.g., H2O2) formyl 3-Formyl-25-Desacetyl Rifamycin-d3 parent->formyl Acidic Conditions (e.g., HCl) hydrolysis Other Hydrolysis Products parent->hydrolysis Strong Acid/Base

References

addressing ion suppression for 25-Desacetyl Rifampicin-d3 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for 25-Desacetyl Rifampicin-d3 in mass spectrometry.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating ion suppression.

Problem 1: Low Signal Intensity or Poor Sensitivity for this compound

Possible Cause: Significant ion suppression from the sample matrix is a primary cause of reduced signal intensity.[1] Co-eluting endogenous components from biological samples, such as phospholipids, salts, and proteins, can compete with the analyte for ionization, leading to a suppressed signal.

Troubleshooting Steps:

  • Optimize Sample Preparation: The choice of sample cleanup method is critical in minimizing matrix effects. Different strategies offer varying degrees of effectiveness in removing interfering components.

    • Protein Precipitation (PP): A simple and fast method, but it may not be sufficient for removing all matrix interferences, potentially leading to higher ion suppression compared to more rigorous techniques.[2][3]

    • Solid-Phase Extraction (SPE): Offers a more selective cleanup by retaining the analyte on a solid support while washing away interfering matrix components. This often results in a cleaner extract and reduced ion suppression.[2][4]

    • Liquid-Liquid Extraction (LLE): An alternative extraction technique that can effectively separate the analyte from interfering substances based on their differential solubility in immiscible liquids.

  • Chromatographic Separation: Enhance the separation of this compound from co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation.

  • Method Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure the diluted analyte concentration remains above the lower limit of quantification (LLOQ).

Problem 2: Inconsistent or Irreproducible Results for this compound

Possible Cause: Variable ion suppression across different samples or batches can lead to poor reproducibility. This can be due to differences in the sample matrix composition.

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard like this compound is intended to compensate for matrix effects. However, it's crucial to ensure it co-elutes with the analyte and experiences the same degree of ion suppression.

  • Assess Matrix Variability: Analyze matrix blanks from different sources to understand the extent of variability in ion suppression.

  • Evaluate Sample Collection and Handling: Inconsistencies in sample collection, storage, or handling can introduce variability in the matrix composition.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results for this compound.

Q2: How can I determine if ion suppression is affecting my this compound signal?

A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal indicates the retention times where ion suppression is occurring.

Q3: Shouldn't using a deuterated internal standard like this compound automatically correct for ion suppression?

A3: Ideally, a co-eluting stable isotope-labeled internal standard experiences the same degree of ion suppression as the analyte, allowing for accurate quantification through ratio-based calculations. However, if the analyte and internal standard do not perfectly co-elute, or if the nature of the interference is highly specific, differential ion suppression can occur, leading to inaccurate results.

Q4: Which sample preparation method is best for minimizing ion suppression for this compound?

A4: The optimal sample preparation method depends on the complexity of the matrix and the required sensitivity. While protein precipitation is a quick and simple approach, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) generally provide cleaner extracts and are more effective at reducing ion suppression. A combination of protein precipitation followed by SPE can also be a highly effective strategy.[5]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Ion Suppression/EnhancementReference
Protein Precipitation (Methanol)93.1 - 107.5Not explicitly quantified, but method showed good accuracy and precisionMinimal reported[2]
Protein Precipitation + SPENot explicitly quantifiedNo significant matrix effects observedMinimal reported[5]

Note: The data in this table is derived from studies on 25-desacetyl rifampicin (B610482) and its analogs. The matrix effect is often evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression

Objective: To identify the chromatographic regions where ion suppression occurs for this compound.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (e.g., extracted plasma or urine without the analyte)

  • Mobile phase

Methodology:

  • Prepare the this compound standard solution.

  • Set up the LC system with the analytical column and mobile phase used for your assay.

  • Connect the outlet of the LC column to a tee union.

  • Connect the syringe pump, delivering a constant flow (e.g., 10 µL/min) of the this compound standard solution, to the second port of the tee union.

  • Connect the third port of the tee union to the mass spectrometer's ion source.

  • Begin the infusion of the this compound standard and acquire data in MRM mode for the appropriate transition. A stable baseline signal should be observed.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the baseline signal of this compound. Any significant and reproducible drop in the signal intensity indicates a region of ion suppression.

Visualizations

IonSuppressionTroubleshooting cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome Start Low or Inconsistent Signal for This compound CheckIS Verify Internal Standard Co-elution & Response Start->CheckIS AssessMatrix Perform Post-Column Infusion Experiment Start->AssessMatrix OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE, PP) CheckIS->OptimizeSamplePrep If IS performance is poor AssessMatrix->OptimizeSamplePrep If suppression is significant OptimizeChroma Optimize Chromatography (Gradient, Column) AssessMatrix->OptimizeChroma If co-elution is observed DiluteSample Consider Sample Dilution OptimizeSamplePrep->DiluteSample End Improved Signal Intensity & Reproducibility OptimizeSamplePrep->End OptimizeChroma->End DiluteSample->End

Caption: Troubleshooting workflow for addressing ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System cluster_MS MS System LC LC Column Tee LC->Tee Injector Injector (Blank Matrix) Injector->LC SyringePump Syringe Pump (this compound) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment.

References

Technical Support Center: Analysis of 25-Desacetyl Rifampicin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Desacetyl Rifampicin-d3. The information is designed to assist in optimizing Mass Spectrometry (MS/MS) transitions and resolving common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MS/MS transitions for this compound?

A1: The selection of precursor and product ions is critical for the selective and sensitive quantification of this compound. Based on published methods, the following Multiple Reaction Monitoring (MRM) transitions are recommended. It is important to note that the optimal transitions may vary slightly depending on the mass spectrometer used.

Table 1: Recommended MS/MS Transitions for this compound and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound 786.4 754.5 The third isotope of the precursor ion was used.[1]
25-Desacetyl Rifampicin (unlabeled)781.4749.5For comparison and method development.[1]
Rifampicin-d3828.5*796.4Can be used as an internal standard. *The third isotope of the precursor ion was used.[1]

Note: The molecular formula for this compound is C₄₁H₅₃D₃N₄O₁₁ and its molecular weight is approximately 783.92 g/mol .[2] For unlabeled 25-Desacetyl Rifampicin, the molecular formula is C₄₁H₅₆N₄O₁₁ with a monoisotopic mass of approximately 780.39 g/mol .[3]

Q2: What is a suitable starting point for collision energy (CE) and other MS parameters?

A2: While optimal collision energy is instrument-dependent and should be determined empirically, a starting point can be derived from methods for structurally similar compounds like Rifampicin. For Rifampicin, collision energies in the range of 40-60 eV have been reported for fragmentation of the precursor ion m/z 823.4. For this compound, a systematic variation of the collision energy in your specific instrument is recommended to find the value that yields the most stable and intense fragment ion signal. Other source parameters such as capillary voltage, gas flow, and temperature should be optimized based on the manufacturer's recommendations for compounds in this mass range.

Q3: Can you provide a basic experimental protocol for LC-MS/MS analysis?

A3: The following is a generalized protocol that can be adapted for your specific instrumentation and experimental needs.

Experimental Protocols

Objective: To quantify this compound in a biological matrix (e.g., plasma) using LC-MS/MS.

Materials:

  • This compound reference standard

  • Internal Standard (e.g., Rifampicin-d8 or a structurally similar deuterated compound)

  • LC-MS grade water, acetonitrile (B52724), methanol (B129727), and formic acid

  • Biological matrix (e.g., blank human plasma)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Workflow Diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Spike blank matrix with This compound and Internal Standard sp2 Protein Precipitation (e.g., with acetonitrile) sp1->sp2 sp3 Vortex and Centrifuge sp2->sp3 sp4 Collect Supernatant sp3->sp4 lcms1 Inject supernatant into LC-MS/MS system sp4->lcms1 lcms2 Chromatographic Separation (C18 column) lcms1->lcms2 lcms3 Mass Spectrometry Detection (ESI+, MRM mode) lcms2->lcms3 da1 Peak Integration and Quantification lcms3->da1 da2 Generate Calibration Curve da1->da2 da3 Determine Analyte Concentration da2->da3

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Detailed Methodologies:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol.

    • Prepare a stock solution of the internal standard (IS) at a similar concentration.

    • Serially dilute the stock solutions with methanol or another appropriate solvent to prepare working solutions for calibration standards and quality controls.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological matrix, add a known amount of the internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    Table 2: Suggested Starting LC-MS/MS Parameters

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over several minutes.
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions As specified in Table 1.
Source Temp. 350 - 500 °C
Capillary Voltage 3 - 4 kV

Troubleshooting Guide

This section addresses common problems that may arise during the analysis of this compound.

Problem 1: Poor Signal Intensity or No Signal

Potential Cause Troubleshooting Step
Incorrect MS/MS Transitions Verify the precursor and product ions. Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct parent and fragment ions.
Suboptimal Source Conditions Optimize source parameters such as capillary voltage, temperature, and gas flows. Perform a tuning of the instrument using a suitable calibration standard.
Poor Ionization Ensure the mobile phase is compatible with ESI+. The presence of a proton source like formic acid is beneficial.
Analyte Degradation Rifampicin and its metabolites can be unstable. Prepare fresh solutions and keep samples cooled in the autosampler.

Problem 2: High Background Noise or Interferences

Potential Cause Troubleshooting Step
Matrix Effects The biological matrix can suppress or enhance the analyte signal. Improve sample cleanup by using solid-phase extraction (SPE) instead of or in addition to protein precipitation. Diluting the sample may also help.
Contaminated LC System Flush the LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water).
Interfering Compounds in the Matrix Optimize the chromatographic separation to resolve the analyte from interfering peaks. A longer column or a different gradient may be necessary.

Problem 3: Peak Tailing or Poor Peak Shape

Potential Cause Troubleshooting Step
Column Overload Inject a lower concentration of the analyte.
Secondary Interactions with the Column Ensure the mobile phase pH is appropriate. The addition of a small amount of an ion-pairing agent or a different organic modifier might help.
Column Degradation Replace the analytical column with a new one.

Problem 4: Carryover

Potential Cause Troubleshooting Step
Adsorption of Analyte in the LC System Rifampicin and its metabolites are known to cause carryover issues. Use a needle wash with a strong organic solvent. A gradient that goes to a high percentage of organic solvent can help wash the column between injections.
Contamination of the Injection Port or Syringe Clean the injection port and syringe according to the manufacturer's instructions.

Troubleshooting Logic Diagram:

troubleshooting_logic start Start Troubleshooting issue Identify the Primary Issue start->issue no_signal No or Low Signal issue->no_signal No/Low Signal high_noise High Noise/Interference issue->high_noise High Noise bad_peak Poor Peak Shape issue->bad_peak Poor Peak Shape carryover Carryover issue->carryover Carryover check_ms Verify MS/MS Transitions and Tune Instrument no_signal->check_ms improve_cleanup Improve Sample Cleanup (e.g., SPE) high_noise->improve_cleanup check_column Check/Replace LC Column bad_peak->check_column needle_wash Implement/Optimize Needle Wash carryover->needle_wash optimize_source Optimize Source Conditions check_ms->optimize_source resolved Issue Resolved optimize_source->resolved optimize_lc Optimize Chromatography improve_cleanup->optimize_lc optimize_lc->resolved adjust_mobile_phase Adjust Mobile Phase Composition/pH check_column->adjust_mobile_phase adjust_mobile_phase->resolved clean_system Clean Injection Port and LC System needle_wash->clean_system clean_system->resolved

Caption: A decision tree for troubleshooting common LC-MS/MS issues with this compound analysis.

References

impact of pH on 25-Desacetyl Rifampicin-d3 stability and extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 25-Desacetyl Rifampicin-d3. This resource provides researchers, scientists, and drug development professionals with essential information regarding the pH-dependent stability and extraction of this stable-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the stable isotope-labeled form of 25-Desacetyl Rifampicin (B610482), which is the main metabolite of the antibiotic Rifampicin.[1][2][3] Due to its structural similarity and mass difference from the unlabeled analyte, it is primarily intended for use as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.

Q2: How does pH impact the stability of Rifampicin and its metabolite, 25-Desacetyl Rifampicin?

A2: The stability of Rifampicin is highly dependent on pH, which in turn affects the presence and stability of its metabolite, 25-Desacetyl Rifampicin.[4]

  • Acidic Conditions (pH < 4): Rifampicin is known to be unstable in highly acidic solutions.[5][6] At low pH, it primarily degrades into 3-formyl-rifampicin.[7] This degradation is significantly accelerated in the presence of isoniazid (B1672263).[8][9] Degradation of Rifampicin can be extensive, with up to 95% loss observed at pH 2.5 over 48 hours.[9]

  • Near-Neutral Conditions (pH 4-7): Studies indicate that Rifampicin exhibits maximum stability in a slightly acidic to neutral pH range. Some findings suggest optimal stability between pH 4.0 and 5.0, while others report a stable range of pH 6.0 to 7.0.[6][10]

  • Alkaline Conditions (pH > 7): In alkaline solutions, Rifampicin is deacetylated to form 25-Desacetyl Rifampicin.[7] This means that while the parent drug is degrading, the metabolite of interest is being formed. Therefore, maintaining a controlled pH is critical to prevent artificial inflation of the metabolite's concentration.

Q3: What is the recommended pH for storing biological samples (e.g., plasma) containing this compound?

A3: To minimize both the degradation of Rifampicin and the ex-vivo formation of 25-Desacetyl Rifampicin, samples should be stored at a pH that balances the stability of both compounds. Based on stability data, buffering samples to a pH between 4.0 and 5.0 is recommended for optimal stability of the parent compound, Rifampicin.[6] It is also crucial to add a stabilizer like ascorbic acid to prevent oxidative degradation and to process samples quickly at low temperatures.[11]

Q4: How does pH affect the extraction efficiency of this compound from plasma?

A4: The pH of the sample matrix is a critical parameter for optimizing the recovery of 25-Desacetyl Rifampicin during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Rifampicin has pKa values of 1.7 (hydroxyl group) and 7.9 (piperazine nitrogen), influencing its ionization state.[4] To ensure the analyte is in a neutral, less polar state for efficient extraction into an organic solvent, the pH should be adjusted. Studies have shown that a neutral pH of approximately 7.0 to 7.4 is suitable for the extraction of Rifampicin and its metabolites using solvents like chloroform (B151607) or ethyl acetate (B1210297).[12][13]

Quantitative Data Summary

The stability of the parent compound, Rifampicin, is a critical indicator for ensuring the integrity of its metabolites during analysis.

Table 1: pH-Dependent Degradation of Rifampicin at 37°C over 48 Hours

pH Value Approximate Degradation of Rifampicin Primary Degradation Pathway
2.5 ~95% Hydrolysis to 3-formyl-rifampicin[7][9]
4.5 ~80% Hydrolysis to 3-formyl-rifampicin[7][9]
7.4 ~44% Deacetylation to 25-desacetylrifampicin[7][9]

Data synthesized from stability studies on Rifampicin.[9]

Table 2: Extraction Efficiency of Rifampicin and 25-Desacetyl Rifampicin

Analyte Biological Matrix Extraction Efficiency
Rifampicin Plasma >90%[11]
Rifampicin Urine >90%[11]
25-Desacetyl Rifampicin Plasma ~79%[11]
25-Desacetyl Rifampicin Urine ~86%[11]

Data from a validated HPLC method.[11]

Troubleshooting Guide

Issue: Low or inconsistent recovery of this compound.

  • Potential Cause 1: Suboptimal Extraction pH.

    • Explanation: The analyte may be in its ionized state if the pH of the sample is too low or too high, preventing efficient partitioning into the organic extraction solvent.

    • Solution: Ensure the sample pH is adjusted to a neutral range (e.g., pH 7.0-7.4) before adding the extraction solvent.[12][13] Perform a pH optimization experiment as detailed in the protocols below.

  • Potential Cause 2: Analyte Degradation During Sample Handling.

    • Explanation: If samples are left at room temperature in an unbuffered or acidic matrix, the analyte can degrade before extraction. The parent compound, Rifampicin, is particularly unstable at acidic pH.[5]

    • Solution: Keep biological samples on ice and add a stabilizing buffer immediately after collection. Minimize the time between sample thawing and extraction. Consider using buffers that do not accelerate degradation; formate (B1220265) buffers are reported to have minimal adverse effects, whereas acetate and phosphate (B84403) buffers can increase degradation.[5][10]

Issue: High signal for this compound in calibration blanks or QCs prepared from a Rifampicin-d3 stock.

  • Potential Cause: In-vitro Formation from Parent Drug.

    • Explanation: If the plasma or buffer used for preparing standards has an alkaline pH, the parent compound (Rifampicin-d3) can deacetylate, artificially creating the this compound metabolite.[7]

    • Solution: Prepare stock solutions and standards in a slightly acidic buffer (pH 4-5) where Rifampicin is most stable.[6] Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.

Visual Workflows and Diagrams

G start Low or Variable Analyte Recovery check_storage Review Sample Storage: - pH of matrix? - Temperature? - Stabilizer used? start->check_storage Check Upstream check_extraction Review Extraction Protocol: - Extraction pH? - Solvent choice? - Vortex time? start->check_extraction Check Current Step storage_issue Action: Buffer future samples to pH 4-5 immediately after collection. Store at -80°C. check_storage->storage_issue ph_acidic pH is Acidic/Alkaline (e.g., <6 or >8) check_extraction->ph_acidic ph_neutral pH is Neutral (e.g., 7.0-7.4) check_extraction->ph_neutral adjust_ph Action: Adjust sample pH to ~7.2 with mild buffer (e.g., HEPES) prior to extraction. ph_acidic->adjust_ph optimize_solvent Action: Test alternative solvents (e.g., MTBE, Chloroform). Verify partitioning. ph_neutral->optimize_solvent If recovery is still low problem_solved Problem Resolved adjust_ph->problem_solved optimize_solvent->problem_solved storage_issue->problem_solved G start Start: Prepare Buffer Series buffers Prepare buffers at various pH levels (e.g., pH 3, 4, 5, 6, 7, 8, 9) start->buffers spike Spike Analyte into Each Buffer buffers->spike aliquot Aliquot samples for each time point (e.g., T=0, 1, 2, 4, 8, 24 hours) spike->aliquot incubate Incubate at controlled temperature (e.g., Room Temp or 37°C) aliquot->incubate sample At each time point, transfer aliquot to quenching solution (e.g., ice-cold Acetonitrile) incubate->sample analyze Analyze all samples by LC-MS/MS sample->analyze plot Plot % Remaining Analyte vs. Time for each pH analyze->plot end Determine Optimal pH for Stability plot->end

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of Rifampicin and 25-Desacetyl Rifampicin Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validation parameters for the quantification of the anti-tuberculosis drug rifampicin (B610482) and its active metabolite, 25-desacetyl rifampicin. The use of a deuterated internal standard, such as 25-Desacetyl Rifampicin-d3, is a key consideration for ensuring accurate and reliable bioanalytical data. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

The validation of any bioanalytical method is crucial to ensure that the results are reliable for making critical decisions regarding drug safety and efficacy.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods, which typically include assessing parameters such as accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[2][3] LC-MS/MS has become the preferred method for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[4]

Experimental Protocols

A typical LC-MS/MS method for the analysis of rifampicin and 25-desacetyl rifampicin in a biological matrix, such as human plasma, involves several key steps:

  • Sample Preparation: The initial step involves the extraction of the analytes from the biological matrix. A common technique is protein precipitation, where a solvent like methanol (B129727) is added to the plasma sample to precipitate proteins.[4] The sample is then vortexed and centrifuged, and the supernatant is transferred for analysis.[4]

  • Internal Standard: A stable isotope-labeled internal standard, such as this compound or Rifampicin-d8, is added to the sample before preparation.[5][6] The internal standard helps to correct for variability during sample processing and analysis.[4]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. Separation of rifampicin, 25-desacetyl rifampicin, and the internal standard is typically achieved using a C18 reverse-phase column with a gradient elution mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[5]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is operated in positive ion mode, and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.[5]

Below is a visual representation of a generalized experimental workflow for the LC-MS/MS analysis of rifampicin and its metabolite.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Internal Standard (IS) Addition Internal Standard (IS) Addition Plasma Sample->Internal Standard (IS) Addition Protein Precipitation Protein Precipitation Internal Standard (IS) Addition->Protein Precipitation Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation->Vortex & Centrifuge Supernatant Transfer Supernatant Transfer Vortex & Centrifuge->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

A generalized workflow for the LC-MS/MS bioanalysis of drug metabolites.

Comparison of Method Validation Parameters

The following tables summarize key validation parameters from published LC-MS/MS methods for the quantification of rifampicin and 25-desacetyl rifampicin. While a direct head-to-head comparison using this compound as an internal standard across multiple public studies is limited, the data presented provides a comparative overview of method performance based on similar analytes and methodologies. The use of a deuterated internal standard, such as Rifampicin-d8, provides a strong surrogate for performance expectations with this compound.[5]

Table 1: Linearity and Sensitivity

AnalyteMethodInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
RifampicinLC-MS/MSRifampicin-d85 - 40,00050.9993[5]
RifampicinLC-MS/MSPhenacetin5.021 - 1008.3155.0210.9981[7][8]
RifampicinLC-MS/MSNot Specified411.2 - 19737.6411.2> 0.993[4]
25-Desacetyl RifampicinLC-MS/MSNot Specified70.4 - 3379.270.4> 0.992[4]
RifapentineLC-MS/MSRifapentine-d960.061 - 8008.13460.061Not Specified[9]
25-O-desacetyl rifapentineLC-MS/MS25-desacetyl rifapentine-d830.000 - 4000.01530.000Not Specified[9]

Table 2: Accuracy and Precision

AnalyteMethodInternal StandardQC Levels (ng/mL)Accuracy (% Bias)Precision (% RSD)Reference
RifampicinLC-MS/MSRifampicin-d8LLOQ, Low, Med, HighWithin ±15%< 15%[5]
RifampicinLC-MS/MSPhenacetinLow, Med, HighBelow 15%Below 15%[7][8]
RifampicinLC-MS/MSNot SpecifiedLow, Med, HighWithin ±15%< 15%[4]
25-Desacetyl RifampicinLC-MS/MSNot SpecifiedLow, Med, HighWithin ±15%< 15%[4]
Paroxetine (example)LC-MS/MSNot SpecifiedLLOQ, Low, Med, HighWithin ±6.5%< 13.4%[10]

The validation process ensures the reliability of a bioanalytical method. Key validation parameters and their relationships are depicted in the diagram below.

Method Validation Parameters Method_Validation Bioanalytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity Method_Validation->Selectivity Sensitivity Sensitivity Method_Validation->Sensitivity Linearity Linearity Method_Validation->Linearity Stability Stability Method_Validation->Stability Matrix_Effect Matrix_Effect Selectivity->Matrix_Effect Recovery Recovery Sample_Preparation Sample_Preparation Sample_Preparation->Recovery

Key parameters in bioanalytical method validation.

Discussion

The data presented in the tables highlight the performance characteristics of various LC-MS/MS methods for the quantification of rifampicin and its metabolites. The use of a deuterated internal standard, such as Rifampicin-d8, demonstrates excellent linearity over a wide concentration range and a low limit of quantification (LLOQ) of 5 ng/mL.[5] This level of sensitivity is crucial for pharmacokinetic studies where drug concentrations can vary significantly over time.[5]

Methods that did not specify a deuterated internal standard also showed acceptable performance, although the LLOQ for rifampicin was notably higher in one study (411.2 ng/mL).[4] This suggests that the choice of internal standard and the specific optimization of the method can significantly impact sensitivity.

Accuracy and precision are critical for ensuring the reliability of the quantitative data. The presented data consistently show that the accuracy and precision of the methods are within the generally accepted limits of ±15% (and ±20% for the LLOQ) as stipulated by regulatory guidelines.[4][5][7][8]

Conclusion

The validation of an LC-MS/MS method for the quantification of rifampicin and 25-desacetyl rifampicin using a deuterated internal standard like this compound is essential for obtaining reliable data in clinical and non-clinical studies. The available literature demonstrates that well-validated LC-MS/MS methods can achieve high levels of sensitivity, accuracy, and precision, making them suitable for demanding bioanalytical applications. When selecting or developing a method, it is crucial to adhere to regulatory guidelines and to carefully consider the choice of internal standard to ensure the highest quality data. The use of a stable isotope-labeled internal standard is highly recommended to minimize analytical variability.

References

A Comparative Guide to the Selection of Internal Standards for Rifampicin Quantification: 25-Desacetyl Rifampicin-d3 vs. Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Rifampicin (B610482), the choice of an appropriate internal standard (IS) is critical for developing robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. This guide provides a detailed comparison between two types of commonly employed internal standards for Rifampicin quantification: a deuterated metabolite, 25-Desacetyl Rifampicin-d3, and a deuterated parent drug, Rifampicin-d4. The information presented is based on a comprehensive review of published analytical methods.

Data Presentation: Performance of Deuterated Internal Standards

The following tables summarize the performance characteristics of analytical methods employing either a deuterated metabolite of Rifampicin or a deuterated form of the parent drug as an internal standard.

Table 1: Performance Data for Deuterated Metabolite Internal Standard (25-Desacetyl Rifampicin-d8)

ParameterPerformance MetricSource
Linearity Not explicitly stated[1]
Accuracy Not explicitly stated[1]
Precision Not explicitly stated[1]
Matrix Human Plasma[1]
Analytes Quantified Rifampicin and 25-Desacetyl Rifampicin[1]

Note: The primary focus of the study was on the pharmacokinetic analysis, and detailed validation data for the analytical method was not provided in the abstract.

Table 2: Performance Data for Deuterated Parent Drug Internal Standards (Rifampicin-d3, d4, d8)

ParameterRifampicin-d8[2][3]Rifampicin-d4[4]Rifampicin-d3[5][6]
Linearity (r²) 0.9993>0.99Not explicitly stated
Concentration Range 5-40,000 µg/L0.100-10.000 µg/mL0.1 – 30.0 µg/mL (RIF)
Accuracy Within ±15%Within ±15%83.2 – 115.0% (at LLOQ)
Precision (CV%) <15%<15%1.0 – 12.5% (at LLOQ)
Recovery ~92%Not explicitly statedNot explicitly stated
Matrix Effect RSD <5%Not explicitly statedNot explicitly stated
Matrix Human PlasmaHuman PlasmaHuman Plasma, Urine

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the performance data tables.

Method Using Deuterated Metabolite Internal Standard (25-Desacetyl Rifampicin-d8)
  • Sample Preparation: To 30 µL of plasma, 100 µL of 0.1% formic acid in acetonitrile (B52724) containing internal standards (RIF-d8 and 25-dRIF-d8) was added. The sample preparation was carried out using an OSTRO® precipitation and dephospholipidation plate[1].

  • Chromatography: Details on the liquid chromatography column, mobile phase, and gradient are not available in the provided information[1].

  • Mass Spectrometry:

    • Instrument: Not specified.

    • Ionization: Not specified.

    • Transitions (m/z):

      • Rifampicin: 823.6 > 791.5

      • Rifampicin-d8: 831.6 > 799.6

      • 25-Desacetyl Rifampicin: 749.5 > 95.1

      • 25-Desacetyl Rifampicin-d8: 757.5 > 95[1].

Method Using Deuterated Parent Drug Internal Standard (Rifampicin-d8)
  • Sample Preparation: Plasma samples containing Rifampicin and the internal standard Rifampicin-d8 were cleaned up using a Captiva ND Lipids filtration plate[2][3].

  • Chromatography:

    • Instrument: 1290 Infinity liquid chromatograph.

    • Column: Kinetex C18 column (50 × 2.1 mm, 2.6 μm).

    • Mobile Phase: A: 0.1% formic acid in water, B: Acetonitrile.

    • Gradient: A gradient elution was used with a total run time of 2.4 minutes[2][3].

  • Mass Spectrometry:

    • Instrument: 6460 Triple Quadrupole.

    • Ionization: Positive mode.

    • Transitions (m/z):

      • Rifampicin (quantifier): 823.4 → 163.1

      • Rifampicin (qualifier): 823.4 → 107.1

      • Rifampicin-d8: 831.5 → 105.2[2].

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the quantification of Rifampicin using either a deuterated metabolite or a deuterated parent drug as an internal standard.

cluster_0 Workflow with Deuterated Metabolite IS plasma Plasma Sample (30 µL) add_is Add Acetonitrile with 0.1% Formic Acid containing Rifampicin-d8 and 25-Desacetyl Rifampicin-d8 (100 µL) plasma->add_is precipitate Protein Precipitation & Dephospholipidation (OSTRO® Plate) add_is->precipitate analyze LC-MS/MS Analysis precipitate->analyze

Caption: Experimental workflow using a deuterated metabolite IS.

cluster_1 Workflow with Deuterated Parent Drug IS plasma_parent Plasma Sample add_is_parent Add Internal Standard (Rifampicin-d8) plasma_parent->add_is_parent cleanup Sample Cleanup (Captiva ND Lipids Plate) add_is_parent->cleanup analyze_parent LC-MS/MS Analysis cleanup->analyze_parent

Caption: Experimental workflow using a deuterated parent drug IS.

Objective Comparison and Discussion

The choice between a deuterated metabolite and a deuterated parent drug as an internal standard for Rifampicin analysis has important implications for method accuracy and reliability.

Using a Deuterated Parent Drug (e.g., Rifampicin-d4, -d8):

  • Advantages:

    • Closer Physicochemical Properties: A deuterated analog of the parent drug is expected to have nearly identical physicochemical properties, leading to similar extraction recovery and chromatographic retention times. This is generally the preferred approach for single-analyte assays.

    • Correction for Matrix Effects: Co-elution of the internal standard with the analyte allows for effective compensation of matrix-induced ionization suppression or enhancement. The data for Rifampicin-d8 shows a low relative standard deviation for matrix effects (<5%), indicating excellent compensation[2][3].

  • Disadvantages:

    • Inability to Correct for Metabolic Conversion: A deuterated parent drug cannot account for the degradation or metabolism of the analyte that may occur during sample collection, storage, and preparation. For an analyte like Rifampicin, which can be unstable, this is a significant consideration.

Using a Deuterated Metabolite (e.g., this compound):

  • Advantages:

    • Simultaneous Quantification of Metabolite: When the analytical method aims to quantify both the parent drug and its metabolite, using a deuterated version of the metabolite is highly advantageous for accurately quantifying the metabolite itself. The study using 25-dRIF-d8 quantified both Rifampicin and its metabolite[1].

    • Potential to Monitor Analyte Stability: While not a direct measure, significant variations in the analyte/metabolite ratio across samples prepared at different times could indicate analyte degradation.

  • Disadvantages:

    • Potential for Different Chromatographic Behavior: The metabolite and the parent drug may have different retention times. If the internal standard (deuterated metabolite) does not co-elute with the parent drug, it may not effectively compensate for matrix effects at the retention time of the parent drug.

    • Different Extraction Recovery: The polarity and other physicochemical properties of the metabolite can differ from the parent drug, potentially leading to different extraction efficiencies. This can introduce variability if not carefully optimized.

Conclusion

The selection of an internal standard for Rifampicin quantification should be guided by the specific goals of the analytical method.

  • For assays focused solely on the quantification of Rifampicin , a deuterated parent drug (e.g., Rifampicin-d4 or -d8) is generally the superior choice. It provides the most accurate compensation for variability in sample preparation and matrix effects due to its near-identical chemical and physical properties to the analyte.

  • For methods that require the simultaneous quantification of Rifampicin and its metabolite, 25-Desacetyl Rifampicin , a combination of deuterated internal standards, including This compound (or a similar variant like -d8) , is necessary for the accurate determination of the metabolite. In such cases, a deuterated parent drug should also be included for the most accurate quantification of Rifampicin.

Ultimately, the validation of the analytical method according to regulatory guidelines is essential to demonstrate the suitability of the chosen internal standard and to ensure the accuracy and precision of the obtained results.

References

comparative stability analysis of 25-Desacetyl Rifampicin-d3 and non-deuterated form

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative stability analysis of 25-Desacetyl Rifampicin-d3 and its non-deuterated counterpart. In the absence of direct comparative experimental studies in the public domain, this analysis is based on the well-established principles of the kinetic isotope effect (KIE) and general drug stability testing protocols. The information herein is intended to guide researchers in designing and interpreting stability studies for these compounds.

Theoretical Basis for Enhanced Stability of the Deuterated Form

The primary rationale for the potentially enhanced stability of this compound lies in the kinetic isotope effect.[1][2][] Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon (C-D) compared to the carbon-hydrogen (C-H) bond.[2][] This increased bond strength means that more energy is required to break the C-D bond, which can lead to a slower rate of chemical reactions, including metabolic degradation and chemical decomposition.[1][4][5]

For this compound, the deuterium atoms are located on the desacetyl group. While the primary metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin involves hydrolysis of the acetyl group, the subsequent degradation of the 25-Desacetyl Rifampicin metabolite itself can be influenced by the presence of deuterium.[6][7] Any degradation pathway that involves the cleavage of a C-H bond at the deuterated position is expected to be slower for the d3 variant. This can translate to improved metabolic and chemical stability.[2][]

Rifampicin Metabolism

Rifampicin is primarily metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin.[6][7][8] This conversion is a deacetylation reaction. Both Rifampicin and 25-Desacetyl Rifampicin are subject to further metabolism and elimination.[6][7]

cluster_deuteration Deuteration Site Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin Rifampicin->Metabolite Hepatic Deacetylation Deuterated_Metabolite This compound

Metabolism of Rifampicin to its desacetyl metabolite.

Proposed Comparative Stability Analysis: A Forced Degradation Study

To empirically determine and compare the stability of this compound and its non-deuterated form, a forced degradation study is recommended. Such a study subjects the compounds to various stress conditions to accelerate their degradation, thereby identifying potential degradation products and determining the intrinsic stability of the molecules.[9][10][11] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[9][12]

Experimental Protocol

1. Materials:

  • 25-Desacetyl Rifampicin

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-performance liquid chromatography (HPLC) grade solvents (e.g., acetonitrile, methanol, water)

  • Appropriate buffers

2. Instrumentation:

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Calibrated pH meter

  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector[13][14][15][16]

3. Stress Conditions: [9][11][12]

  • Acid Hydrolysis: Treat solutions of each compound with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat solutions of each compound with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat solutions of each compound with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose solid samples of each compound to 80°C for 48 hours.

  • Photostability: Expose solutions of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

4. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all significant degradation products.[13][14][15][16]

5. Data Presentation:

  • Quantify the amount of parent drug remaining at each time point.

  • Calculate the percentage of degradation.

  • Identify and quantify major degradation products where possible.

cluster_compounds Test Compounds cluster_stress Forced Degradation Conditions A 25-Desacetyl Rifampicin Acid Acid Hydrolysis A->Acid Base Base Hydrolysis A->Base Oxidation Oxidation A->Oxidation Heat Thermal A->Heat Light Photolytic A->Light B 25-Desacetyl Rifampicin-d3 B->Acid B->Base B->Oxidation B->Heat B->Light Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Comparative Data Analysis Analysis->Data

Workflow for a comparative forced degradation study.

Expected Outcomes: A Comparative Table

Based on the kinetic isotope effect, it is hypothesized that this compound will exhibit greater stability under certain stress conditions compared to its non-deuterated form. The expected outcomes are summarized in the table below.

Stress ConditionExpected Degradation of 25-Desacetyl RifampicinExpected Degradation of this compoundRationale for Difference
Acid Hydrolysis Moderate to HighPotentially LowerIf degradation involves cleavage of the C-D bond, the rate will be slower.
Base Hydrolysis Moderate to HighPotentially LowerSimilar to acid hydrolysis, the C-D bond strength may slow degradation.
Oxidation HighPotentially LowerOxidative pathways often involve hydrogen abstraction, which would be slower at a deuterated site.
Thermal Degradation ModeratePotentially LowerThe higher bond energy of C-D may impart greater thermal stability.
Photostability ModeratePotentially LowerPhotolytic degradation pathways involving C-H bond cleavage would be affected by deuteration.

Conclusion

While direct experimental data comparing the stability of this compound and its non-deuterated form is not currently available, the principles of the kinetic isotope effect strongly suggest that the deuterated compound will exhibit enhanced stability.[1][2][] This increased stability is attributed to the greater strength of the C-D bond compared to the C-H bond.[2][] To confirm and quantify this expected stability advantage, a comprehensive forced degradation study, as outlined in this guide, is essential. The results of such a study would provide valuable data for the development and formulation of drug products containing this compound.

References

Navigating the Selection of 25-Desacetyl Rifampicin-d3: A Comparative Guide to Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Rifampicin and its metabolites, the selection of a high-quality, reliable internal standard is paramount for achieving accurate and reproducible analytical results. 25-Desacetyl Rifampicin-d3, a deuterated form of a primary Rifampicin metabolite, serves as a critical tool in pharmacokinetic and metabolic studies, particularly in bioanalytical assays utilizing mass spectrometry. This guide provides a comprehensive comparison of key quality attributes for this compound reference materials, details common analytical methodologies, and offers a logical framework for selecting the most suitable material for your research needs.

While specific Certificates of Analysis (CoA) for commercial this compound are proprietary and not publicly available, this guide presents a comparison based on typical specifications offered by reputable suppliers in the market. The following tables and protocols are constructed from publicly available product information and common industry standards for deuterated reference materials.

Comparative Analysis of Reference Material Specifications

The quality of a deuterated internal standard is defined by several key parameters, which are typically detailed in the supplier's Certificate of Analysis. When evaluating different sources for this compound, researchers should focus on purity, isotopic enrichment, and the impurity profile.

Table 1: Comparison of Hypothetical Certificates of Analysis for this compound

ParameterSupplier ASupplier BImportance for Researchers
Chemical Purity (by HPLC) ≥98.5%≥99.0%Ensures that the analytical signal is primarily from the target compound, minimizing interference from unlabeled or other impurities.
Isotopic Purity (by MS) ≥98%≥99%High isotopic purity is crucial to prevent cross-contribution to the analyte signal, which can lead to inaccurate quantification.
Deuterium Enrichment ≥99 atom % D≥99.5 atom % DIndicates the percentage of molecules that are the desired deuterated species, ensuring a distinct mass difference from the unlabeled analyte.
Residual Solvents (by GC-HS) <0.5%<0.2%High levels of residual solvents can affect the stability and accurate weighing of the reference material.
Water Content (by Karl Fischer) ≤0.5%≤0.3%Excess water content can impact the accurate concentration determination of stock solutions.
Impurity Profile Rifampicin Quinone: <0.1%25-Desacetyl Rifampicin Quinone: <0.15%Rifampicin Quinone: <0.05%25-Desacetyl Rifampicin Quinone: <0.1%Knowledge of potential impurities is critical for method development and to avoid co-elution and interference with the analyte or internal standard.
Storage Condition -20°C, protect from light-20°C, protect from light, under inert atmosphereProper storage is essential to maintain the stability and integrity of the reference material over time.[1]
Retest Date 24 months from date of release36 months from date of releaseProvides an indication of the manufacturer's confidence in the long-term stability of the product.

Experimental Protocols for Analysis

Accurate quantification of 25-Desacetyl Rifampicin and its deuterated internal standard relies on robust and well-validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is suitable for determining the chemical purity of the this compound reference material.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as 0.05 M potassium phosphate (B84403) (pH adjusted to 6.8).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the reference material in a suitable solvent like methanol (B129727) or acetonitrile to a final concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Bioanalysis

This method is designed for the quantification of 25-Desacetyl Rifampicin in biological matrices, using this compound as an internal standard.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A fast-eluting C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 25-Desacetyl Rifampicin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined based on the instrument and compound fragmentation).

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (shifted by +3 Da from the unlabeled compound).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing the this compound internal standard at a known concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizing Experimental and Logical Workflows

To further aid in the understanding of the analytical process and the selection of a suitable reference material, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma/Serum Sample add_is Add 25-Desacetyl Rifampicin-d3 IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem MS Detection (MRM Mode) esi->msms peak_integration Peak Area Integration msms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantify against Calibration Curve ratio->calibration results Final Concentration calibration->results

LC-MS/MS analysis workflow for 25-Desacetyl Rifampicin.

reference_material_selection start Start: Need for 25-Desacetyl Rifampicin-d3 Reference Material identify_suppliers Identify Potential Suppliers start->identify_suppliers request_coa Request Certificate of Analysis identify_suppliers->request_coa compare_purity Compare Chemical Purity (HPLC >98%?) request_coa->compare_purity compare_iso Compare Isotopic Enrichment (Mass Spec >98%?) compare_purity->compare_iso Yes reject Reject Supplier compare_purity->reject No review_impurities Review Impurity Profile (Known interferents absent?) compare_iso->review_impurities Yes compare_iso->reject No check_stability Assess Stability Data and Storage Requirements review_impurities->check_stability Yes review_impurities->reject No select_supplier Select Optimal Supplier check_stability->select_supplier Suitable check_stability->reject Not Suitable

Decision flow for selecting a suitable reference material.

References

Evaluating the Isotopic Purity of 25-Desacetyl Rifampicin-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmacokinetic and metabolic research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug molecules. 25-Desacetyl Rifampicin-d3, a key labeled metabolite of the antibiotic Rifampicin, is frequently employed for this purpose. Its isotopic purity—the extent to which the intended deuterium (B1214612) atoms have replaced hydrogen atoms—is a critical quality attribute that directly impacts experimental outcomes. This guide provides a comparative evaluation of the isotopic purity of this compound against a common alternative, Rifampicin-d3, supported by representative experimental data and detailed protocols.

Isotopic Purity: A Head-to-Head Comparison

The isotopic purity of a deuterated compound is typically determined by mass spectrometry, which separates and quantifies the molecules based on their mass-to-charge ratio. This allows for the measurement of the relative abundance of the desired deuterated species (e.g., d3) compared to a non-deuterated (d0) and partially deuterated (d1, d2) isotopologues. A higher percentage of the target deuterated form and a lower percentage of the d0 form indicate higher isotopic purity and, consequently, a more reliable internal standard.

Below is a table summarizing representative isotopic purity data for this compound and Rifampicin-d3.

Disclaimer: The following data is illustrative and intended to represent typical values for high-quality stable isotope-labeled standards. Actual values may vary between different batches and suppliers.

CompoundIsotopic Purity (% d3)Isotopic Distribution (%)
d0: < 0.1
This compound > 98%d1: < 0.5
d2: ~ 1.5
d3: > 98.0
d0: < 0.05
Rifampicin-d3 > 99%d1: < 0.2
d2: ~ 0.75
d3: > 99.0

Interpretation of Data:

As the illustrative data suggests, both this compound and Rifampicin-d3 can be obtained with high isotopic purity. The key takeaway for researchers is the minimal presence of the d0 isotopologue, which is the unlabeled form of the molecule. A significant presence of d0 can interfere with the accurate measurement of the endogenous (unlabeled) analyte. The choice between this compound and Rifampicin-d3 as an internal standard will often depend on the specific requirements of the bioanalytical method, including the metabolic pathways of the parent drug and the chromatographic separation of the analyte and its metabolites.

Experimental Protocol: Isotopic Purity Determination by LC-MS

The determination of isotopic purity for deuterated compounds like this compound is predominantly carried out using Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This technique offers high sensitivity and the ability to resolve different isotopologues.[1][2][][4]

Objective: To determine the isotopic distribution of this compound.

Materials:

  • This compound reference standard

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid (or other suitable mobile phase modifier)

  • High-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL) using the initial mobile phase composition.

  • Liquid Chromatography (LC) Parameters:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution may be used to ensure the analyte is well-resolved from any potential impurities. A typical gradient might start at 5-10% B and ramp up to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan mode over a mass range that includes the expected m/z values for all isotopologues of 25-Desacetyl Rifampicin (d0 to d3).

    • Resolution: Set to a high resolution (>10,000) to accurately differentiate between the isotopologues.

    • Data Acquisition: Acquire data for a sufficient duration to capture the elution of the analyte peak.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to 25-Desacetyl Rifampicin.

    • Extract the mass spectrum for the integrated peak.

    • Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3). The expected m/z values will be approximately 1, 2, and 3 Da higher than the unlabeled (d0) compound.

    • Calculate the relative abundance of each isotopologue by dividing the intensity of each isotopic peak by the sum of the intensities of all isotopic peaks.

    • The isotopic purity is reported as the percentage of the desired deuterated form (d3).

Workflow for Isotopic Purity Evaluation

The following diagram illustrates the key steps involved in the evaluation of the isotopic purity of a deuterated compound.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Concentration (1 µg/mL) prep1->prep2 lc LC Separation (C18 Column) prep2->lc ms High-Resolution MS (Full Scan) lc->ms integrate Integrate Analyte Peak ms->integrate extract Extract Mass Spectrum integrate->extract calculate Calculate Relative Abundance of Isotopologues extract->calculate report Report Isotopic Purity calculate->report

References

A Comparative Pharmacokinetic Analysis of Rifampicin and its Primary Metabolite, 25-Desacetyl Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the frontline anti-tuberculosis drug, Rifampicin (B610482), and its principal active metabolite, 25-Desacetyl Rifampicin. The information presented herein is synthesized from peer-reviewed studies to support researchers, scientists, and drug development professionals in their understanding of the absorption, distribution, metabolism, and excretion of these two critical compounds.

Pharmacokinetic Profile Comparison

The following table summarizes the key pharmacokinetic parameters for Rifampicin and 25-Desacetyl Rifampicin, derived from studies in healthy adult volunteers following a single oral administration. These values represent the central tendencies observed across different research efforts.

Pharmacokinetic ParameterRifampicin25-Desacetyl Rifampicin
Cmax (Peak Plasma Concentration) HighMuch smaller compared to the parent drug
Tmax (Time to Peak Plasma Concentration) ~2.2 hours[1][2][3]~3.8 hours[1][2][3]
AUC (Area Under the Curve) HighOne order of magnitude smaller than Rifampicin[2]
t1/2 (Half-life) ~2.08 hours[4]-
Apparent Clearance (CL/F) ~10.3 L/h (for a 70 kg adult)[4][5]~95.8 L/h (for a 70 kg adult)[4][5]

Note: The concentrations of 25-Desacetyl Rifampicin are significantly lower than those of the parent drug, Rifampicin. The appearance of the metabolite in plasma is delayed, which is expected as it is formed following the absorption and metabolism of Rifampicin.[1][2][3] It is important to note that Rifampicin exhibits high pharmacokinetic variability.[2]

Metabolic Pathway

Rifampicin is primarily metabolized in the liver to 25-Desacetyl Rifampicin through a deacetylation process.[6] This metabolite is also microbiologically active and contributes to the overall therapeutic effect of the treatment.[2][7]

Rifampicin Rifampicin Liver Liver (Deacetylation) Rifampicin->Liver Metabolism Metabolite 25-Desacetyl Rifampicin (Active Metabolite) Liver->Metabolite

Metabolic conversion of Rifampicin.

Experimental Protocols

The data presented in this guide are primarily derived from open-label, randomized, crossover bioequivalence studies conducted in healthy volunteers.[1][2][3][8] Below is a generalized methodology summarizing the key experimental steps.

Study Design

A typical study involves a two-treatment, two-period, two-sequence, single-dose, crossover design under fasting conditions.[1][2][3][8] Healthy adult subjects are administered a single oral dose of Rifampicin. After a washout period, the subjects receive the alternate treatment.

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration. Plasma is separated from these samples for the analysis of Rifampicin and 25-Desacetyl Rifampicin concentrations.

Analytical Methodology

Plasma concentrations of both Rifampicin and its metabolite are determined using a validated high-performance liquid chromatography (HPLC) method.[1][2][3] Some studies may also employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.[4]

Pharmacokinetic Analysis

Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.[1][2][3] Population pharmacokinetic (PopPK) modeling may also be employed to evaluate the influence of various covariates on drug disposition.[4][5]

Experimental Workflow

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for Rifampicin and 25-Desacetyl Rifampicin.

cluster_study_design Study Design & Execution cluster_analysis Sample & Data Analysis cluster_outcome Outcome A Subject Recruitment (Healthy Volunteers) B Single Oral Dose of Rifampicin A->B C Serial Blood Sampling B->C D Plasma Separation C->D E HPLC or LC-MS/MS Analysis (Quantification of Rifampicin & Metabolite) D->E F Pharmacokinetic Modeling (Non-compartmental/PopPK) E->F G Determination of Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) F->G

Pharmacokinetic study workflow.

References

Navigating the Transfer of Bioanalytical Methods for 25-Desacetyl Rifampicin-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful transfer of analytical methods between laboratories is a critical component of drug development, ensuring consistent and reliable data throughout the lifecycle of a therapeutic candidate. This guide provides a comprehensive comparison of different analytical approaches for the quantification of 25-Desacetyl Rifampicin-d3, a key deuterated internal standard for the active metabolite of Rifampicin (B610482). This document is intended for researchers, scientists, and drug development professionals to facilitate seamless method transfer and maintain data integrity across multiple testing sites.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of various published methods for the analysis of 25-Desacetyl Rifampicin and its non-deuterated parent compound, Rifampicin. While the data presented is for the non-deuterated analyte, it provides a strong surrogate for the expected performance of methods analyzing the deuterated internal standard, this compound, particularly for mass spectrometry-based assays where their chemical behavior is nearly identical.

Table 1: Comparison of HPLC-UV Methods for Rifampicin and its Metabolite

ParameterMethod 1[1][2][3]Method 2[4]
Instrumentation Waters Alliance 2695 HPLC with 2996 PDA detectorAgilent Technologies HPLC
Column C-18 Phenomenex LunaAgilent Eclipse XDB-C18
Mobile Phase Gradient elution with water and methanol (B129727)65:35 v/v methanol: 0.01 M sodium phosphate (B84403) buffer pH 5.2
Detection 254 nm254 nm
Linearity Range 0–200 μM2–10 μg/ml
**Correlation Coefficient (R²) **0.9950.9978
LLOQ 23.57 μM (for 25-O-desacetyl rifampicin)1.7 μg/ml
Precision (%RSD) Not explicitly stated0-3.1752%
Accuracy (Recovery %) Not explicitly stated80.87-111.15%

Table 2: Comparison of LC-MS/MS Methods for Rifampicin and its Metabolite

ParameterMethod 3[5]Method 4[6]Method 5[7]
Instrumentation HPLC coupled to a mass spectrometerUPLC-MS/MSLC/MS2
Column ACE® C18 (3 x 100 mm)Kinetex Polar C18 (2.6 μm; 150 × 3 mm)Not explicitly stated
Mobile Phase FA:H₂O:ACN (0.5:55:45, v/v/v)Gradient with 5mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (both with 0.1% formic acid)Not explicitly stated
Dynamic Range 37.5 to 15000 ng/mL (for dRIF)0.1 – 20.0 μg/mL70.4 - 3379.2 ng/mL
LLOQ 37.5 ng/mL (for dRIF)0.1 μg/mL70.4 ng/mL
Intra-day Precision (%CV) < 15%< 20% at LLOQ< 15%
Inter-day Precision (%CV) < 15%< 20% at LLOQ< 15%
Intra-day Accuracy (% deviation) < 15%< 20% at LLOQ< 15%
Inter-day Accuracy (% deviation) < 15%< 20% at LLOQ< 15%

Detailed Experimental Protocols

A successful method transfer hinges on the meticulous documentation and replication of the experimental protocol. Below are detailed methodologies for two common analytical techniques used for 25-Desacetyl Rifampicin analysis.

HPLC-UV Method Protocol

This protocol is based on the method described for the simultaneous determination of Rifampicin and 25-O-desacetyl rifampicin.[1][2][3]

  • Sample Preparation:

    • For in vitro metabolism studies, a standard incubation mixture (200 μL) containing human liver microsomes (0.25 mg/mL protein concentration) and Rifampicin (100 μM) in 0.2 M phosphate buffer (pH 7.4) is incubated at 37 °C.[1]

    • The reaction is stopped at various time points (e.g., 15, 30, 45, and 60 minutes) by the addition of an organic solvent.[1]

  • Chromatographic Conditions:

    • Instrument: Waters Alliance 2695 HPLC with a 2996 photodiode array (PDA) detector.[1][2][3]

    • Column: C-18 Phenomenex Luna column.[1][2][3]

    • Mobile Phase: A gradient elution using water and methanol.[1][2][3]

    • Detection Wavelength: 254 nm.[1][2]

    • Retention Times: Approximately 7.70 min for Rifampicin and 8.25 min for 25-O-desacetyl rifampicin.[2][3]

LC-MS/MS Method Protocol

This protocol is a composite based on validated methods for the quantification of Rifampicin and its metabolites in biological matrices.[5][6]

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 20-50 μL), add a protein precipitation agent such as methanol or acetonitrile.[5][6] A common ratio is 1:5 (plasma:solvent).

    • For the analysis of this compound, the internal standard solution (containing a known concentration of the deuterated analyte) is typically added to the precipitation agent.

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 15,700 x g for 10 minutes) to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a clean vial for injection.[6]

  • LC-MS/MS Conditions:

    • Chromatographic System: A high-pressure liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5][6]

    • Column: A reverse-phase C18 column, such as an ACE® C18 or Kinetex Polar C18, is commonly used.[5][6]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 5mM ammonium acetate) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[5][6]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM) is used for detection.[6]

    • MRM Transitions: Specific precursor-to-product ion transitions for 25-Desacetyl Rifampicin and this compound would be monitored.

Visualizing the Method Transfer Workflow

A structured approach is essential for a successful method transfer. The following diagram illustrates the key stages involved in transferring an analytical method for this compound analysis from a transferring laboratory to a receiving laboratory.

MethodTransferWorkflow start Start: Method Developed & Validated at Transferring Lab protocol Detailed Method Transfer Protocol - SOPs - Validation Reports - Acceptance Criteria start->protocol Preparation training Training of Receiving Lab Personnel protocol->training execution Method Execution at Receiving Lab - Familiarization - Validation Batches training->execution data_review Comparative Data Review - Transferring vs. Receiving Lab Data - Statistical Analysis execution->data_review troubleshooting Troubleshooting & Investigation of Discrepancies data_review->troubleshooting Fail success Successful Method Transfer - Acceptance Criteria Met data_review->success Pass troubleshooting->execution Re-execute failure Method Transfer Failure - Re-training or Protocol Revision troubleshooting->failure

Caption: A flowchart illustrating the key stages of an analytical method transfer process.

By leveraging the comparative data, detailed protocols, and structured workflow outlined in this guide, laboratories can effectively manage the transfer of analytical methods for this compound, ensuring the generation of high-quality, consistent, and reliable data to support drug development programs.

References

Safety Operating Guide

Safe Disposal of 25-Desacetyl Rifampicin-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 25-Desacetyl Rifampicin-d3 as a hazardous chemical waste product. Dispose of it in accordance with all applicable federal, state, and local environmental regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory for specific guidance.

This document provides essential procedural guidance for the proper disposal of this compound, a deuterated metabolite of Rifampicin. The information is targeted toward researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Core Disposal Principles

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[1][2][3]

  • Avoid generating dust or aerosols of the compound.[1][2][4]

  • Handle the material in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[1][3]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste accumulation.

    • The container must be in good condition and securely sealed to prevent spills or leakage.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Accumulation Start Date

      • Any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Alternatively, the waste may be offered to a licensed hazardous material disposal company.[2]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method, subject to local regulations.[2]

Summary of Material Properties and Handling

PropertyInformationCitation
Chemical Name 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin[6]
Appearance Reddish-orange to Brown Orange Solid[6]
Storage Conditions 2-8°C, in an amber vial under an inert atmosphere.[6] Store in a cool, dry, well-ventilated area away from incompatible materials.[4]
Handling Precautions Wear appropriate PPE. Avoid dust formation. Use in a well-ventilated area.[1][2]
Incompatible Materials Strong oxidizing agents.[2]

Disposal Workflow

DisposalWorkflow A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated Container B->C D Is the container properly labeled? 'Hazardous Waste', Chemical Name, Date C->D E Label Container Correctly D->E No F Seal Container Securely D->F Yes E->F G Store in Designated Hazardous Waste Area F->G H Contact Institutional EHS for Waste Pickup G->H I Waste Disposed of by Licensed Professional H->I J End I->J

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. It is essential to consult the specific Safety Data Sheet for any chemical and to follow all institutional and regulatory guidelines for waste disposal.

References

Essential Safety and Logistical Information for Handling 25-Desacetyl Rifampicin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for handling 25-Desacetyl Rifampicin-d3 in a laboratory setting. Adherence to these procedures is essential to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesTightly fitting with side-shields (conforming to EN 166 or NIOSH standards)Protects eyes from dust and splashes.[6]
Hand Protection Impervious GlovesChemically resistant gloves (tested to EN 374 or equivalent)Prevents skin contact with the compound.[5][6][7]
Body Protection Laboratory CoatStandard lab coatProtects skin and personal clothing from contamination.[8]
Impervious ClothingFire/flame resistant and impervious clothing may be necessary for larger quantitiesProvides additional protection against spills and splashes.[6]
Respiratory Protection N95 Respirator or equivalentParticulate filter device (e.g., P2)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[4][5]
Step-by-Step Handling and Operational Plan

All work with this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.[4][8]

Preparation:

  • Ensure the chemical fume hood is operational and certified.

  • Don all required PPE before entering the handling area.[4]

  • Gather all necessary materials, including beakers, spatulas, stir bars, and waste containers.[8]

Weighing and Solution Preparation:

  • Place a tared weigh boat or beaker on an analytical balance inside the fume hood.[4]

  • Carefully dispense the this compound powder into the container, avoiding dust generation.[4] Use a spatula and gently tap it on the container's edge to dislodge any remaining powder.[4]

  • After weighing, immediately clean the spatula with an appropriate solvent (e.g., ethanol) and a wipe.[4]

  • If preparing a solution, add the solvent to the beaker containing the weighed powder and cover it.[8]

  • After handling the powder, change gloves and discard the old ones in the designated hazardous waste container.[8]

Post-Handling:

  • Decontaminate all surfaces and equipment within the fume hood with a suitable cleaning agent.[4]

  • Wipe down the balance and surrounding surfaces.[4]

  • Wash hands thoroughly after removing PPE.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Contaminated gloves, wipes, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.[4]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.[4]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.[5]

Disposal Procedure:

  • All waste must be disposed of as hazardous chemical waste.

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[6]

  • Ensure that all federal and local regulations regarding the disposal of this material are followed.[6] While specific regulations for deuterated compounds are not common, they should be treated with the same level of care as their non-deuterated counterparts.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation If breathing is difficult, remove the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[6]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[6]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Spill Response:

  • Avoid breathing dust and contact with skin and eyes.[9]

  • Wear appropriate PPE, including a respirator.[9]

  • Use dry clean-up procedures to avoid generating dust.[9]

  • Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[6] A vacuum cleaner must be fitted with a HEPA filter.[9]

  • Clean the spill area thoroughly to remove residual contamination.[6]

  • Ventilate the affected area.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fumehood Verify Fume Hood prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution cleanup_decontaminate Decontaminate Surfaces handling_solution->cleanup_decontaminate cleanup_dispose Segregate & Dispose Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

PPE Selection Logic

This diagram outlines the decision-making process for selecting the appropriate personal protective equipment.

cluster_ppe_logic PPE Selection Logic start Start: Handling This compound is_powder Handling Powder? start->is_powder in_fumehood Working in Fume Hood? is_powder->in_fumehood Yes wear_standard_ppe Wear Lab Coat, Gloves, & Goggles is_powder->wear_standard_ppe No (Solution) wear_respirator Wear N95 Respirator in_fumehood->wear_respirator No in_fumehood->wear_standard_ppe Yes wear_respirator->wear_standard_ppe end Proceed with Task wear_standard_ppe->end

Caption: Decision-making flowchart for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.